6-Chloro-2,4-dimethylnicotinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
6-chloro-2,4-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-3-8(9)11-6(2)7(5)4-10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHZBZISUMOZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101251-72-3 | |
| Record name | 6-chloro-2,4-dimethylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Chloro-2,4-dimethylnicotinonitrile
Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of 6-Chloro-2,4-dimethylnicotinonitrile, a key heterocyclic building block in contemporary drug discovery and materials science. Eschewing a rigid, templated format, this document is structured to provide a logical and intuitive workflow, grounded in fundamental principles of organic chemistry. We present a robust two-step synthetic pathway, commencing with the construction of a 2-pyridone core via a multicomponent condensation reaction, followed by a high-efficiency chlorination. Each protocol is designed as a self-validating system, with detailed explanations for experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous approach to the synthesis of this important intermediate.
Part 1: Strategic Overview & Synthetic Design
The synthesis of this compound (3) is most effectively approached via a two-stage process. The core logic is to first construct the stable heterocyclic pyridone ring system with the required substitution pattern, and subsequently perform a robust chlorination to install the chloro-group at the 6-position. This strategy is superior to attempting a de novo synthesis with the chloro-substituent already in place, as it leverages the favorable thermodynamics of pyridone formation and the high reliability of hydroxyl-to-chloro transformations on such scaffolds.
The chosen pathway involves:
-
Synthesis of 6-Hydroxy-2,4-dimethylnicotinonitrile (2): A multicomponent reaction to form the 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile scaffold. This intermediate exists in tautomeric equilibrium with its hydroxypyridine form.
-
Chlorination of Intermediate (2): Conversion of the hydroxypyridine tautomer to the final product, this compound (3), using a standard chlorinating agent.
Caption: High-level overview of the two-stage synthetic strategy.
Part 2: Synthesis of 6-Hydroxy-2,4-dimethylnicotinonitrile (2)
The formation of the 2-pyridone core is achieved through a base-catalyzed condensation reaction. This approach is a variation of established methods for synthesizing substituted pyridones, which are known for their efficiency and high yields.[1][2] The reaction proceeds by combining an enamine or enone with an active methylene compound, in this case, malononitrile.
Mechanistic Rationale
The reaction to form the pyridone ring (2) is a classic example of a condensation-cyclization sequence. It begins with the Knoevenagel condensation of pentane-2,4-dione (acetylacetone) with malononitrile, catalyzed by a base such as piperidine. This is followed by a Michael addition of the resulting enolate to another molecule of the Knoevenagel product, and subsequent intramolecular cyclization via a Thorpe-Ziegler type reaction, which involves the attack of an enamine onto a nitrile group.[3][4][5] The final step is the elimination of a stable leaving group and tautomerization to the thermodynamically favored 2-pyridone form.
Experimental Protocol: Synthesis of Intermediate (2)
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (g or mL) | Notes |
| Pentane-2,4-dione | 100.12 | 0.20 | 20.0 g (19.4 mL) | Reagent grade, freshly distilled |
| Malononitrile | 66.06 | 0.20 | 13.2 g | Toxic solid, handle with care |
| Piperidine | 85.15 | 0.02 | 2.0 mL | Catalyst |
| Ethanol | 46.07 | - | 150 mL | Anhydrous |
| Hydrochloric Acid | 36.46 | - | As needed | 2M aqueous solution |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (150 mL), pentane-2,4-dione (20.0 g, 0.20 mol), and malononitrile (13.2 g, 0.20 mol).
-
Catalyst Addition: Add piperidine (2.0 mL, 0.02 mol) to the stirred suspension.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate/hexane eluent system.
-
Work-up & Isolation:
-
After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
-
Resuspend the crude solid in 100 mL of water and acidify to pH 5-6 with 2M HCl to neutralize any residual piperidine and precipitate any remaining product.
-
Filter the solid again, wash with cold water (2 x 30 mL), and dry in a vacuum oven at 60 °C to a constant weight.
-
-
Characterization: The resulting product, 6-Hydroxy-2,4-dimethylnicotinonitrile (2), should be an off-white to pale yellow solid. Expected yield: 70-80%. The compound can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Part 3: Chlorination to this compound (3)
The conversion of the 6-hydroxy group of the pyridone tautomer to a chloro group is a standard and highly effective transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this reaction, as it reliably converts pyridones to their corresponding chloropyridines in high yield.[6][7]
Mechanistic Rationale
The chlorination mechanism involves the activation of the pyridone oxygen by POCl₃. The lone pair of the oxygen atom attacks the electrophilic phosphorus atom of POCl₃, forming a phosphoryl intermediate. This activation makes the 6-position of the pyridine ring highly susceptible to nucleophilic attack by a chloride ion (generated from POCl₃). The subsequent collapse of the intermediate and elimination of dichlorophosphoric acid yields the aromatic 6-chloropyridine product. The addition of a base like pyridine or the use of a sealed reactor can facilitate the reaction, especially for less reactive substrates.[7][8]
Caption: Conceptual workflow of the chlorination reaction mechanism.
Experimental Protocol: Synthesis of Product (3)
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (g or mL) | Notes |
| 6-Hydroxy-2,4-dimethylnicotinonitrile (2) | 162.17 | 0.10 | 16.2 g | From previous step, must be dry |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 0.30 | 46.0 g (27.8 mL) | Corrosive and moisture-sensitive |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 1.0 mL | Catalytic amount (optional) |
Procedure:
CAUTION: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 6-Hydroxy-2,4-dimethylnicotinonitrile (16.2 g, 0.10 mol).
-
Reagent Addition: Carefully add phosphorus oxychloride (28 mL, 0.30 mol) to the flask. A catalytic amount of DMF (1 mL) can be added to facilitate the reaction, though it may proceed without it.
-
Reaction Execution: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should become a homogenous, dark solution. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Crucial Step: Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.
-
Once the initial exothermic reaction has subsided, neutralize the acidic solution to pH 7-8 by the slow, portion-wise addition of solid sodium carbonate or by carefully adding a saturated sodium bicarbonate solution.
-
The product will precipitate as a solid. Stir the slurry for 30 minutes in an ice bath.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).
-
-
Purification:
-
The crude product can be purified by recrystallization from an ethanol/water mixture or isopropanol to yield pure this compound (3) as a crystalline solid.
-
Dry the purified product in a vacuum oven at 40-50 °C. Expected yield: 85-95%.
-
Part 4: Safety & Handling
-
Malononitrile: A toxic solid. Avoid inhalation of dust and skin contact.[9]
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and lachrymatory. Reacts violently with water. All operations must be conducted in a fume hood, away from moisture.[10]
-
Chlorinated Nicotinonitriles: These compounds are generally considered harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.[9][11] Always handle with appropriate PPE.
-
Quenching: The quenching of POCl₃ with ice/water is extremely exothermic and releases corrosive HCl gas. This must be done slowly, with efficient stirring and cooling, in a well-ventilated fume hood.
References
- 1. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 6-Chloro-2,4-dimethylnicotinonitrile (CAS No. 101251-72-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword
6-Chloro-2,4-dimethylnicotinonitrile, a substituted pyridine derivative, represents a key building block in modern medicinal chemistry. Its unique electronic and steric properties, conferred by the chloro, dimethyl, and cyano functionalities, make it a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its potential applications in drug discovery, supported by practical insights and methodologies.
Chemical Identity and Physicochemical Properties
CAS Number: 101251-72-3[1]
Molecular Formula: C₈H₇ClN₂
Molecular Weight: 166.61 g/mol [2]
IUPAC Name: 6-chloro-2,4-dimethylpyridine-3-carbonitrile[2]
Structure:
Caption: Chemical structure of this compound.
Physicochemical Data Summary:
| Property | Value | Reference |
| Molecular Weight | 166.61 g/mol | [2] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |
Synthesis Strategies: A Field-Proven Perspective
A prevalent and robust strategy involves the construction of the pyridine ring from acyclic precursors through condensation and cyclization reactions. This approach offers high modularity, allowing for the introduction of various substituents.
Hypothetical Synthetic Workflow:
A plausible synthetic route could involve the condensation of an appropriately substituted enamine or enone with a malononitrile derivative, followed by chlorination.
Caption: A generalized synthetic workflow for substituted nicotinonitriles.
Detailed Hypothetical Protocol:
This protocol is a conceptualized procedure based on common organic synthesis techniques for similar compounds.
Step 1: Synthesis of 2-hydroxy-4,6-dimethylnicotinonitrile
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1.0 eq), malononitrile (1.0 eq), and a basic catalyst such as piperidine or sodium ethoxide in a suitable solvent like ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within several hours.
-
Workup: After cooling to room temperature, the product often precipitates. The solid can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the dihydropyridine intermediate, which is then oxidized in situ or in a subsequent step to the pyridinone.
Step 2: Chlorination to this compound
-
Reagents and Setup: To a flask containing the 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq), carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 3-5 eq) under an inert atmosphere.
-
Reaction: Heat the mixture gently to reflux. The reaction progress should be monitored by TLC.
-
Workup: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the final product.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show three singlets:
-
One singlet for the aromatic proton on the pyridine ring.
-
Two distinct singlets for the two methyl groups at positions 2 and 4.
¹³C NMR Spectroscopy:
The carbon NMR spectrum should exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. Key expected chemical shifts include:
-
A signal for the nitrile carbon (C≡N).
-
Signals for the six carbons of the pyridine ring, with those attached to the chloro and nitrogen atoms being significantly influenced.
-
Signals for the two methyl carbons.
Mass Spectrometry:
The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[3] Fragmentation patterns would likely involve the loss of a chlorine radical, a methyl radical, or hydrogen cyanide.
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by several key absorption bands:
-
A sharp, medium-intensity peak around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration.
-
C-H stretching vibrations from the aromatic and methyl groups in the 2850-3100 cm⁻¹ region.
-
C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.
-
A C-Cl stretching vibration, typically in the fingerprint region.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is primarily dictated by the interplay of its functional groups.
Key Reaction Sites:
Caption: Key reactive sites on the this compound scaffold.
-
The Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups (e.g., amines, alcohols, thiols). This is a cornerstone of its utility in library synthesis for drug discovery.
-
The Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This functional group is a valuable handle for further molecular elaboration.
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be quaternized or can coordinate to metal centers, influencing the molecule's overall properties and potential for further functionalization.
Role in Medicinal Chemistry:
The nicotinonitrile scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound offers a unique combination of features:
-
Lipophilicity and Membrane Permeability: The chloro and methyl groups can enhance the lipophilicity of the molecule, which can be crucial for crossing biological membranes and reaching intracellular targets.
-
Metabolic Stability: The methyl groups can sterically hinder metabolic attack on the pyridine ring, potentially improving the pharmacokinetic profile of drug candidates.
-
Vector for Further Synthesis: As a versatile intermediate, this compound allows for the systematic exploration of the chemical space around the nicotinonitrile core, facilitating structure-activity relationship (SAR) studies. For instance, the displacement of the 6-chloro substituent with various amines can lead to the rapid generation of a library of compounds for screening against a particular biological target.
While specific drugs containing the this compound moiety are not prominently documented, its structural motifs are present in various classes of therapeutic agents, including kinase inhibitors, antivirals, and central nervous system agents.
Safety and Handling
As with any chlorinated organic compound, appropriate safety precautions should be taken when handling this compound.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined reactivity and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for its effective utilization in research and development.
References
A Technical Guide to the Reactivity and Synthetic Applications of 6-Chloro-2,4-dimethylnicotinonitrile
An In-depth Technical Guide:
Executive Summary
6-Chloro-2,4-dimethylnicotinonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure features a pyridine ring substituted with a chlorine atom, a nitrile group, and two methyl groups, each presenting distinct opportunities for chemical modification. The electron-deficient nature of the pyridine ring, amplified by the cyano substituent, renders the C6-chloro group highly susceptible to nucleophilic aromatic substitution (SNAr). This position also serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl systems. Furthermore, the nitrile group itself can be transformed into other valuable functional groups, such as amides and carboxylic acids, through hydrolysis. This guide provides a comprehensive analysis of these core reactivities, grounded in mechanistic principles and supported by field-proven experimental protocols designed for practical application by researchers and drug development professionals.
Molecular Structure and Reactivity Profile
The synthetic utility of this compound stems from the specific arrangement and electronic interplay of its functional groups. Understanding this profile is critical to predicting its behavior and designing successful synthetic strategies.
1.1 Physicochemical Properties
A summary of the key physical and chemical properties of the title compound is provided below.
| Property | Value | Reference |
| CAS Number | 101251-72-3 | [1] |
| Molecular Formula | C₈H₇ClN₂ | [2] |
| Molecular Weight | 166.61 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Data not consistently available | N/A |
1.2 Electronic Profile and Core Reactivity Sites
The reactivity of the molecule is dominated by three key features:
-
The C6-Chloro Substituent: The pyridine nitrogen and the C3-nitrile group are strongly electron-withdrawing. This polarization renders the C2, C4, and C6 positions electron-deficient. The chlorine atom at the C6 position (para to the nitrogen) is thereby highly activated for nucleophilic displacement.[3]
-
The C3-Nitrile Group: A versatile functional group that can participate in various transformations, most notably hydrolysis to amides or carboxylic acids under acidic or basic conditions.
-
The C-Cl Bond as a Cross-Coupling Handle: The carbon-chlorine bond provides a classic site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The most prominent reaction pathway for this substrate is nucleophilic aromatic substitution (SNAr). The intrinsic electron deficiency of the pyridine ring makes it significantly more amenable to nucleophilic attack than a corresponding benzene ring.[3]
2.1 Mechanistic Principles
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4]
-
Addition: A nucleophile attacks the electron-deficient carbon atom bearing the chloro leaving group (C6). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial and is enhanced by the ability of the pyridine nitrogen to delocalize the negative charge.[3][5]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
This pathway is distinct from SN1 and SN2 mechanisms, which are not feasible for unactivated aryl halides.[5] The reaction is favored by strong electron-withdrawing groups positioned ortho or para to the leaving group, a condition perfectly met in this molecule.[4][6]
2.2 Protocol: Synthesis of 6-Amino-2,4-dimethylnicotinonitrile
This protocol details the displacement of the C6-chloro group with an amino group using ammonia, a common and highly effective nucleophile for this transformation. The resulting product, 6-amino-2,4-dimethylnicotinonitrile, is a valuable intermediate in its own right.[7]
Materials & Reagents:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Pressure-rated reaction vessel with magnetic stirring
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Vessel Charging: To a pressure-rated glass vessel equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add ethanol to create a slurry (approx. 5-10 mL per gram of substrate). To this, add aqueous ammonia (10-20 eq). Causality Note: A large excess of ammonia is used to drive the reaction to completion and minimize potential side reactions. Ethanol serves as a co-solvent to ensure homogeneity.
-
Reaction Execution: Seal the vessel securely. Place the vessel in an oil bath pre-heated to 100-120 °C. Stir the reaction mixture vigorously for 12-24 hours. Self-Validation: Monitor the reaction progress by TLC or LC-MS. A sample can be taken after cooling, diluted with ethyl acetate, and spotted against the starting material. The disappearance of the starting material indicates completion.
-
Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel. Shake and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product Isolation: The crude 6-amino-2,4-dimethylnicotinonitrile can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel. The pure product is typically a white solid.[7]
Palladium-Catalyzed Cross-Coupling Reactions
The C6-Cl bond is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds using palladium catalysis. The Suzuki-Miyaura reaction is a premier example, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids.[8]
3.1 The Suzuki-Miyaura Coupling: Mechanism and Scope
The Suzuki-Miyaura coupling joins an organohalide with an organoboron species, typically a boronic acid or boronate ester.[9] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent.[10]
The catalytic cycle consists of three fundamental steps:[9][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.
3.2 Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the synthesis of 6-phenyl-2,4-dimethylnicotinonitrile.
Materials & Reagents:
-
This compound
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or similar phosphine ligand
-
Potassium Phosphate (K₃PO₄), finely powdered
-
Toluene
-
Deionized Water
-
Inert gas supply (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
Reagent Guide:
| Reagent | Equivalents | Role | Causality Insight |
| Aryl Chloride | 1.0 | Substrate | The electrophilic partner in the coupling. |
| Boronic Acid | 1.2 - 1.5 | Nucleophile | A slight excess ensures complete consumption of the more valuable aryl chloride. |
| Pd(OAc)₂ | 0.01 - 0.05 | Catalyst Precursor | Reduced in situ to the active Pd(0) species. |
| Phosphine Ligand | 0.02 - 0.10 | Ligand | Stabilizes the Pd catalyst and facilitates oxidative addition/reductive elimination. Bulky, electron-rich ligands like SPhos are effective for challenging substrates like aryl chlorides. |
| K₃PO₄ | 2.0 - 3.0 | Base | Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[10] |
| Toluene/Water | ~10:1 v/v | Solvent | A biphasic system is often effective; the base is primarily in the aqueous phase, while the catalyst and substrates are in the organic phase.[12] |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add this compound (1.0 eq), phenylboronic acid (1.3 eq), and potassium phosphate (2.5 eq).
-
Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of toluene. Stir for 5-10 minutes. Causality Note: Premixing the catalyst and ligand can aid in the formation of the active catalytic species.
-
Solvent and Catalyst Addition: Add toluene and deionized water to the main reaction flask. Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes. Add the catalyst solution via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours. Self-Validation: Monitor the reaction by LC-MS or TLC (staining with potassium permanganate can help visualize the boronic acid). The appearance of a new, higher Rf spot corresponding to the product and the disappearance of the starting material signals completion.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 6-phenyl-2,4-dimethylnicotinonitrile.
Chemical Transformations of the Nitrile Moiety
While the C-Cl bond is often the primary focus, the nitrile group offers a secondary avenue for functionalization, most commonly through hydrolysis.
4.1 Hydrolysis to Carboxylic Acid
The conversion of the nitrile group (-C≡N) to a carboxylic acid (-COOH) typically requires forcing conditions, such as heating in a strong aqueous acid or base. This process proceeds via an initial hydration to a primary amide intermediate, which is then further hydrolyzed.
4.2 Protocol: Acid-Catalyzed Hydrolysis of the Nitrile Group
This protocol outlines the conversion of the nitrile to the corresponding nicotinic acid derivative. Note that this reaction may also affect other functional groups depending on the substrate.
Materials & Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, add this compound (1.0 eq).
-
Acid Addition: Carefully add a mixture of concentrated sulfuric acid and water (e.g., 50-75% H₂SO₄ v/v). Safety Note: Always add acid to water slowly. The reaction is exothermic.
-
Reaction Execution: Heat the mixture to reflux (typically >100 °C) and maintain for 12-48 hours. Self-Validation: Progress can be monitored by taking a small aliquot, carefully neutralizing it, and analyzing by LC-MS to observe the mass change from the nitrile to the carboxylic acid.
-
Work-up: Cool the reaction mixture to room temperature, then carefully pour it over crushed ice in a beaker.
-
Product Isolation: The carboxylic acid product may precipitate upon neutralization. Adjust the pH of the solution carefully with a base (e.g., aqueous NaOH) until the product precipitates out at its isoelectric point (often pH 3-5 for amino acids, but will vary).
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and dry under vacuum. Recrystallization may be required for higher purity.
Conclusion
This compound is a robust and highly functional synthetic intermediate. Its reactivity is primarily dictated by the activated C6-chloro position, which readily undergoes nucleophilic aromatic substitution and serves as an efficient handle for palladium-catalyzed cross-coupling reactions. The strategic manipulation of this site, complemented by potential transformations of the nitrile group, provides chemists with a powerful toolkit for the rapid construction of diverse and complex molecular architectures relevant to the pharmaceutical and agrochemical industries. The protocols and mechanistic insights provided herein serve as a practical guide for leveraging this versatile building block in modern synthetic chemistry.
References
- 1. This compound | 101251-72-3 [amp.chemicalbook.com]
- 2. GSRS [precision.fda.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
molecular structure of 6-Chloro-2,4-dimethylnicotinonitrile
An In-depth Technical Guide to the Molecular Structure of 6-Chloro-2,4-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted pyridine derivative featuring a synthetically versatile nitrile group and a chlorine atom, functionalities that are of significant interest in medicinal chemistry. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and potential applications. We present a plausible synthetic route, detailed protocols for structural characterization, and an in-depth, predictive analysis of its spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in established chemical principles and data from analogous structures, offering valuable insights for researchers utilizing this scaffold in drug discovery and materials science.
Introduction: The Significance of Substituted Nicotinonitriles
The nicotinonitrile scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The nitrile group is a versatile functional handle for chemical elaboration and can act as a bioisostere for other functional groups or as a key hydrogen bond acceptor in ligand-protein interactions.[1] The introduction of substituents onto the pyridine ring, such as methyl groups and halogens, allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
The chlorine atom, in particular, is a common feature in many FDA-approved drugs.[2] Its presence can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and modulate binding affinity through halogen bonding.[2][3] this compound combines these features, making it a valuable building block for the synthesis of novel compounds with potential biological activity. This guide serves as a foundational resource for its synthesis, characterization, and strategic application.
Physicochemical Properties and Identification
The unique arrangement of substituents on the pyridine ring dictates the molecule's physical and chemical behavior. Below is a summary of its key identifiers and calculated properties.
| Property | Value | Source / Method |
| IUPAC Name | 6-Chloro-2,4-dimethylpyridine-3-carbonitrile | Systematic Naming |
| Molecular Formula | C₈H₇ClN₂ | Calculated |
| Molecular Weight | 166.61 g/mol | Calculated[4] |
| CAS Number | 162502-54-7 | Parchem[5] |
| Appearance | Predicted: White to off-white solid | Analogy to similar compounds |
| Solubility | Predicted: Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate) | General chemical principles |
Synthesis and Purification
Proposed Synthesis Pathway
The synthesis involves three key transformations:
-
N-Oxidation: Activation of the pyridine ring towards electrophilic substitution.
-
Cyanation: Introduction of the nitrile group at the 3-position.
-
Chlorination: Introduction of the chlorine atom at the 6-position using a chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: Proposed synthetic workflow from 2,4-lutidine.
Experimental Protocol: Synthesis of 2,4-Dimethylnicotinonitrile (Intermediate 2)
This protocol is a modification of established methods for pyridine cyanation.
-
N-Oxidation: Dissolve 2,4-lutidine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 4 hours, allowing the reaction to warm to room temperature. Monitor by TLC until starting material is consumed.
-
Work-up: Wash the reaction mixture sequentially with 10% aqueous Na₂SO₃, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,4-dimethylpyridine N-oxide.
-
Cyanation: To a solution of the crude N-oxide (1.0 eq) in DCM, add benzoyl chloride (1.2 eq) at 0 °C. Stir for 15 minutes. Add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise. Allow the mixture to stir at room temperature for 12-18 hours.
-
Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to obtain 2,4-dimethylnicotinonitrile.
Experimental Protocol: Chlorination to this compound (Final Product)
This protocol is analogous to methods for converting pyridine N-oxides to chloro-pyridines.[6]
-
Reaction Setup: Place 2,4-dimethylnicotinonitrile (1.0 eq) in a round-bottom flask equipped with a reflux condenser. Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) in a fume hood.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC or GC-MS.
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a solid base such as sodium carbonate or by slowly adding a concentrated NaOH solution while cooling in an ice bath.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate or DCM (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude solid should be purified by recrystallization or column chromatography to yield the final product.
Molecular Structure Elucidation
Structural confirmation relies on a combination of spectroscopic techniques. The following sections detail the predicted spectroscopic data based on the principles of NMR, IR, and MS, with reference to structurally similar compounds.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. GSRS [precision.fda.gov]
- 5. parchem.com [parchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Unlocking the Therapeutic Potential of 6-Chloro-2,4-dimethylnicotinonitrile Derivatives: A Methodological Whitepaper
An In-Depth Technical Guide for Drug Development Professionals
Foreword: The Nicotinonitrile Scaffold as a Privileged Structure in Medicinal Chemistry
The nicotinonitrile moiety, a pyridine ring substituted with a cyano group, is a cornerstone in modern medicinal chemistry.[1] Its structural resemblance to naturally occurring molecules and its capacity for diverse chemical modifications make it a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets.[2] The introduction of specific substituents, such as a chloro group and methyl groups at defined positions, as in 6-Chloro-2,4-dimethylnicotinonitrile, can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile. These modifications are not arbitrary; they are deliberate designs to enhance potency, selectivity, and pharmacokinetic properties. Research into related nicotinonitrile and substituted pyridine structures has revealed a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and antiviral effects.[2][3][4][5][6]
This guide serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a mere survey of potential activities to provide the robust, validated methodologies required to systematically investigate the therapeutic promise of novel this compound derivatives.
Chapter 1: Investigating the Anticancer Potential
The development of novel anticancer agents is often limited by drug resistance and off-target toxicity.[2][7] Heterocyclic compounds, particularly those containing pyridine and nicotinonitrile cores, have shown significant promise as scaffolds for new anticancer drugs, acting through various mechanisms such as enzyme inhibition and apoptosis induction.[2][3][8] The targeted synthesis of this compound derivatives is a rational approach to discovering next-generation oncology therapeutics.
Primary Screening: In Vitro Cytotoxicity Assessment
The initial and most critical step in evaluating a new compound's anticancer potential is to determine its ability to inhibit the growth of cancer cell lines.[9] The MTT assay is a reliable and widely adopted colorimetric method for this purpose, quantifying cellular metabolic activity as an indicator of cell viability.[10]
The assay's principle is rooted in cellular biochemistry: mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[10] The quantity of formazan produced is directly proportional to the number of viable cells.
Rationale: This protocol is designed to be a self-validating system. The inclusion of untreated, vehicle, and positive controls ensures that the observed effects are due to the test compound and not other experimental variables. Serial dilution allows for the determination of a dose-response relationship and the calculation of the IC50 value, a key metric of potency.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader (capable of measuring absorbance at ~570 nm)
-
Positive control drug (e.g., Doxorubicin)
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test derivatives in cell culture medium. The concentration range should span several orders of magnitude to capture the full dose-response curve.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of medium containing the various concentrations of the test compounds.
-
Crucial Controls: Include "untreated control" wells (medium only), "vehicle control" wells (medium with the highest concentration of DMSO used for the test compounds), and "positive control" wells (medium with a known cytotoxic agent like Doxorubicin).[10]
-
-
Incubation: Incubate the plate for a specified exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan. Gently shake the plate to ensure complete solubilization.[11]
-
Absorbance Measurement: Read the absorbance of the solubilized formazan solution using a microplate reader, typically at a wavelength of 570 nm.
Data Analysis & Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Use non-linear regression to determine the IC50 value: the concentration of the compound that inhibits cell growth by 50%.[9]
Caption: Workflow of the MTT assay for determining compound cytotoxicity.
Mechanistic Insight: Enzyme Inhibition Assays
Many successful anticancer drugs function by inhibiting specific enzymes, such as kinases, that are critical for cancer cell survival and proliferation.[12] Given the structural features of nicotinonitrile derivatives, investigating their potential as enzyme inhibitors is a logical next step.
An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of a potential inhibitor.[13][14] The goal is to determine if and how the compound interferes with the enzyme's activity.
Understanding the mode of inhibition provides crucial insights into the compound's mechanism of action and guides further optimization.
Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition.
Rationale: This generalized protocol can be adapted for various enzyme systems (e.g., kinases, proteases). The key is to establish a linear reaction rate under initial velocity conditions before introducing the inhibitor. Pre-incubation of the enzyme and inhibitor allows them to reach binding equilibrium before the reaction is initiated.[13]
Materials:
-
Purified target enzyme
-
Specific substrate for the enzyme
-
Test inhibitor (derivative)
-
Optimized assay buffer (specific pH, ionic strength)
-
Cofactors if required (e.g., ATP, Mg²⁺ for kinases)
-
96-well microplate (suited for absorbance, fluorescence, or luminescence)
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the inhibitor in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation:
-
To the wells of a microplate, add a fixed volume of the enzyme solution.
-
Add different concentrations of the test inhibitor. Include a "no inhibitor" control.
-
Allow the plate to pre-incubate for a set time (e.g., 15-30 minutes) at the enzyme's optimal temperature to allow for binding.[12]
-
-
Reaction Initiation: Start the reaction by adding a fixed volume of the substrate to all wells simultaneously, if possible using a multi-channel pipette.
-
Reaction Monitoring: Immediately place the plate in a microplate reader. Monitor the formation of the product (or depletion of the substrate) over time by measuring the change in absorbance, fluorescence, or luminescence. The reading should be kinetic (multiple readings over time).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the percentage of enzyme activity (relative to the "no inhibitor" control) against the inhibitor concentration.
-
Determine the IC50 value from this curve.[13] Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.[14][15]
-
Chapter 2: Exploring Antimicrobial Activity
The rise of multidrug-resistant (MDR) bacteria presents a global health crisis, necessitating the discovery of new antimicrobial agents.[16][17] Pyridine-based compounds have historically been a rich source of antimicrobials, and nicotinonitrile derivatives are actively being explored for this purpose.
Quantitative Assessment: Minimum Inhibitory Concentration (MIC)
The first step in evaluating a compound's antimicrobial potential is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19] The broth microdilution assay is a standardized and widely used method for determining MIC values.[11][16]
Rationale: This method provides a quantitative measure of a compound's bacteriostatic activity. Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), ensures reproducibility and comparability of results. The use of a bacterial inoculum standardized to a 0.5 McFarland turbidity ensures a consistent starting number of bacteria in each well.[11][18]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ampicillin)
-
Spectrophotometer or McFarland standards
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate them into a broth medium.
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute this standardized suspension in broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 50 µL of broth to all wells.
-
Add 50 µL of the stock solution of the test compound (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound to its final test concentration.
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: A row of wells with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).
MIC values are best presented in a clear, tabular format for easy comparison across different compounds and bacterial strains.
| Derivative ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 6-Chloro-2,4-DM-NN | >128 | >128 |
| Derivative A | 16 | 32 |
| Derivative B | 8 | 64 |
| Derivative C | 64 | 128 |
| Ampicillin (Control) | 0.5 | 8 |
Note: Data are hypothetical and for illustrative purposes only.
Chapter 3: Antiviral Activity Screening
The pyridine nucleus is a component of many antiviral drugs, and various derivatives have shown activity against a range of viruses.[2] Therefore, screening this compound derivatives for antiviral properties is a worthwhile endeavor.
Primary Screening: Cell Protection Assay
A common initial screening method is the cell protection or cytopathic effect (CPE) inhibition assay. This assay measures the ability of a compound to protect host cells from being killed by a virus.
Rationale: This assay provides a robust and relatively high-throughput method to identify compounds that interfere with any stage of the viral replication cycle, leading to host cell survival. The use of a cell viability readout (like MTT or WST-8) provides a quantitative measure of the compound's protective effect.[20]
Materials:
-
Susceptible host cell line (e.g., MDCK for influenza virus, Vero E6 for SARS-CoV-2)[6][21]
-
Virus stock with a known titer
-
96-well plates
-
Test compounds and a positive control antiviral drug (e.g., Oseltamivir for influenza)
-
Cell viability reagent (e.g., MTT, WST-8)
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test compounds in an appropriate infection medium.
-
Aspirate the growth medium from the cells.
-
Add the diluted compounds to the wells.
-
Immediately infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Controls: Include "cell control" (no virus, no compound), "virus control" (cells with virus, no compound), and "positive control" (cells with virus and a known antiviral drug).
-
-
Incubation: Incubate the plate for a period sufficient for the virus to cause significant cell death in the virus control wells (e.g., 48-72 hours).
-
Assessment of Cell Viability:
-
Visually inspect the wells for cytopathic effect (CPE), such as cell rounding and detachment.
-
Quantify cell viability using a reagent like MTT or WST-8, following a similar procedure as the cytotoxicity assay.[20]
-
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls. Determine the EC50 value (the concentration that provides 50% protection). It is also crucial to determine the compound's cytotoxicity (CC50) in uninfected cells in a parallel assay to calculate the Selectivity Index (SI = CC50/EC50), a key indicator of therapeutic potential.
Conclusion and Future Outlook
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its derivatives warrant systematic investigation for a range of biological activities, primarily anticancer, antimicrobial, and antiviral properties. This guide has provided a foundational framework of robust, validated, and mechanistically informative protocols to enable such an investigation. By employing these methodologies—from initial high-throughput screening to more detailed mechanistic studies—researchers can effectively identify and characterize lead compounds, paving the way for the development of next-generation medicines. The key to success will lie in a multidisciplinary approach that combines rational chemical synthesis with rigorous biological evaluation.
References
- 1. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
- 21. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 6-Chloro-2,4-dimethylnicotinonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 6-Chloro-2,4-dimethylnicotinonitrile in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The determination of a compound's solubility profile is a cornerstone of chemical process development, formulation science, and drug discovery. This guide provides a comprehensive technical overview of the solubility of this compound, a substituted pyridine derivative of interest in synthetic chemistry. We move beyond a simple recitation of data, offering a framework for understanding, predicting, and experimentally verifying its solubility in a range of common organic solvents. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solution behavior.
Introduction: The Critical Role of Solubility
This compound is a halogenated pyridinecarbonitrile, a class of compounds frequently utilized as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of its functional groups—a chloro substituent, two methyl groups, and a nitrile moiety on a pyridine ring—creates a unique electronic and steric profile that dictates its reactivity and, crucially, its physical properties.
Understanding the solubility of this compound is not an academic exercise; it is fundamental to its practical application. Key processes that are critically dependent on solubility data include:
-
Reaction Kinetics: Ensuring reactants are in the same phase is essential for efficient molecular collision and reaction. The choice of a reaction solvent begins with the solubility of the starting materials.
-
Purification: Techniques like recrystallization are entirely dependent on a compound's differential solubility in a given solvent at varying temperatures.
-
Formulation: For active pharmaceutical ingredients (APIs), solubility in various excipients and solvent systems governs bioavailability and the feasibility of different delivery forms.
-
Analytical Chemistry: Preparing solutions for techniques like HPLC, GC, or NMR spectroscopy requires a solvent that can dissolve the analyte at the desired concentration without interference.
This guide will first deconstruct the molecule's physicochemical properties to build a predictive model of its solubility, then present a robust experimental protocol for its empirical determination.
Physicochemical Profile and Theoretical Solubility Prediction
The molecular structure is the primary determinant of a compound's solubility. The principle of "like dissolves like" serves as our guiding axiom, stating that substances with similar polarities are more likely to be miscible or soluble in one another.[1]
Molecular Structure: this compound
-
IUPAC Name: 6-chloro-2,4-dimethylpyridine-3-carbonitrile
-
Molecular Formula: C₈H₇ClN₂
-
Molecular Weight: 166.61 g/mol
-
Key Functional Groups:
-
Pyridine Ring: A moderately polar aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor.
-
Nitrile Group (-C≡N): A strongly polar group that can also accept hydrogen bonds.
-
Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's overall dipole moment.
-
Methyl Groups (-CH₃): Nonpolar, hydrophobic groups.
-
-
Predicted pKa: -1.80±0.10[2] This low pKa suggests the pyridine nitrogen is not easily protonated, meaning its solubility will not be significantly enhanced in acidic aqueous solutions.
Solubility Prediction Workflow: Based on its hybrid structure—a polar core with nonpolar appendages—we can predict its solubility behavior across the solvent spectrum.
Caption: Logical workflow for predicting solubility based on molecular features.
Rationale:
-
High Solubility in Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetone are polar and can engage in dipole-dipole interactions with the nitrile and chloro groups, but they do not have strong hydrogen-bonding networks to disrupt. This makes them excellent candidates for dissolving the compound.
-
Moderate Solubility in Chlorinated Solvents: Dichloromethane (DCM) and chloroform have polarities that are well-matched to the chloro-substituted pyridine ring. Limited data confirms it is sparingly soluble in Chloroform.[2]
-
Lower Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors. While the pyridine nitrogen and nitrile can accept hydrogen bonds, the overall molecule cannot donate them. The energy required to break the solvent's own hydrogen-bonding network may limit solubility. The compound is known to be slightly soluble in Methanol.[2]
-
Very Low Solubility in Nonpolar Solvents: The strong polarity of the nitrile group makes the molecule incompatible with nonpolar solvents like hexane or cyclohexane.
Quantitative Solubility Data
The following table summarizes the currently available qualitative data and provides a template for recording empirically determined quantitative values.
| Solvent | Solvent Type | Polarity Index | Known Solubility | Experimental Value (mg/mL at 25°C) |
| Hexane | Nonpolar | 0.1 | Not Reported | To be determined (TBD) |
| Toluene | Nonpolar Aromatic | 2.4 | Not Reported | TBD |
| Dichloromethane (DCM) | Chlorinated | 3.1 | Not Reported | TBD |
| Chloroform | Chlorinated | 4.1 | Sparingly[2] | TBD |
| Diethyl Ether | Ether | 2.8 | Not Reported | TBD |
| Tetrahydrofuran (THF) | Ether | 4.0 | Not Reported | TBD |
| Ethyl Acetate | Ester | 4.4 | Not Reported | TBD |
| Acetone | Ketone | 5.1 | Not Reported | TBD |
| Acetonitrile (ACN) | Nitrile | 5.8 | Not Reported | TBD |
| Isopropanol (IPA) | Polar Protic | 3.9 | Not Reported | TBD |
| Ethanol | Polar Protic | 4.3 | Not Reported | TBD |
| Methanol | Polar Protic | 5.1 | Slightly[2] | TBD |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Not Reported | TBD |
| Water | Polar Protic | 10.2 | Not Reported | TBD (Expected to be very low) |
Experimental Protocol: Equilibrium Solubility Determination
To obtain reliable and reproducible quantitative data, the equilibrium or shake-flask method is the gold standard. This protocol ensures that the solvent is fully saturated with the solute at a specified temperature.
Objective: To determine the solubility of this compound in a selected organic solvent at 25°C.
Materials:
-
This compound (solid form)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (± 0.1 mg)
-
Orbital shaker or vortex mixer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer, or for gravimetric analysis: evaporation dish)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the equilibrium solubility experiment.
Step-by-Step Methodology:
-
Preparation: To a glass vial, add a pre-weighed amount of the solvent (e.g., 2 mL). Add an excess of this compound—enough that a significant amount of solid remains undissolved. This ensures saturation.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Shake vigorously for at least 24 hours. A longer period (48-72 hours) may be necessary to ensure equilibrium is reached. Visual inspection should confirm that undissolved solid remains.
-
Phase Separation: Remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle. For fine suspensions, centrifugation (e.g., 10 minutes at 5000 rpm) is recommended to obtain a clear supernatant.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette or syringe. Be cautious not to disturb the solid pellet at the bottom.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles.
-
Quantification:
-
Chromatographic Method (Preferred): Create a calibration curve using standard solutions of known concentrations. Dilute the filtered sample to fall within the linear range of the calibration curve and determine its concentration using HPLC-UV.
-
Gravimetric Method: Accurately weigh a clean, dry evaporation dish. Transfer a known volume of the filtered saturated solution to the dish. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/sublimation point. Weigh the dish again. The difference in mass corresponds to the dissolved solute.
-
-
Calculation: Express the final solubility in mg/mL or other appropriate units. The experiment should be performed in triplicate to ensure reproducibility.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related chloronicotinonitriles indicates the following precautions are prudent.[3][4][5]
-
Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[3] May cause irritation to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[3]
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Wash out mouth with water. Do not induce vomiting.
-
Inhalation: Move the person to fresh air.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from strong oxidizing agents and strong acids.
Disclaimer: This safety information is based on related compounds and should be used as a guideline only. Users must perform their own risk assessment before handling this chemical.
Conclusion
The solubility of this compound is governed by its distinct molecular structure, which features both polar (nitrile, chloro, pyridine) and nonpolar (methyl) groups. Theoretical analysis predicts favorable solubility in polar aprotic and chlorinated solvents, with limited solubility in protic and nonpolar media. This guide provides a robust, step-by-step experimental framework for the quantitative determination of its solubility profile, enabling researchers to make informed decisions for chemical synthesis, purification, and formulation. Adherence to the detailed protocol will yield reliable data crucial for advancing research and development efforts involving this compound.
References
Methodological & Application
Application Notes and Protocols for the Utilization of 6-Chloro-2,4-dimethylnicotinonitrile in Cross-Coupling Reactions
Introduction: The Strategic Value of 6-Chloro-2,4-dimethylnicotinonitrile
Substituted pyridine scaffolds are foundational in medicinal chemistry and drug development, forming the core of numerous pharmaceutical agents.[1] this compound is a highly versatile and valuable building block for the synthesis of diverse pyridine libraries. Its structure is strategically functionalized for diversification: the chloro group at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, the nitrile group can modulate physicochemical properties and engage in key binding interactions, and the methyl groups offer steric and electronic influence.[2] The nitrile moiety, in particular, is a prevalent feature in many active pharmaceutical ingredients (APIs), where it can act as a bioisostere for other functional groups and enhance metabolic stability.
This guide provides a comprehensive overview of the application of this compound in several pivotal cross-coupling reactions. As a Senior Application Scientist, the following protocols and insights are curated to be scientifically robust and practically applicable for researchers, scientists, and drug development professionals. The methodologies detailed herein leverage powerful palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, to facilitate the efficient construction of carbon-carbon and carbon-nitrogen bonds.
Core Principles of Palladium-Catalyzed Cross-Coupling
The transformative power of palladium-catalyzed cross-coupling reactions lies in their ability to form C-C and C-X bonds with high efficiency and functional group tolerance under relatively mild conditions. The general catalytic cycle for these reactions, while nuanced for each specific transformation, follows a fundamental sequence of steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) delivers its organic moiety to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The success of these reactions with a moderately deactivated substrate like this compound hinges on the judicious selection of the palladium source, ligand, base, and solvent. Electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) are often essential to promote the challenging oxidative addition of the C-Cl bond.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl structures. It is renowned for its operational simplicity, the stability and low toxicity of the boronic acid reagents, and its broad functional group compatibility.
Causality in Protocol Design:
-
Catalyst System: A combination of a palladium(II) precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as triphenylphosphine (PPh₃) or more advanced biaryl phosphines (e.g., SPhos, XPhos) is crucial. The ligand facilitates the oxidative addition and subsequent reductive elimination steps. For a substrate like this compound, a more robust ligand may be necessary to achieve high yields.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to facilitate the transmetalation step by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Synthesis of 2,4-Dimethyl-6-phenylnicotinonitrile
-
Reagent Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 166.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Catalyst Addition: To the solid mixture, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with the inert gas three times. Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
-
Data Summary: Suzuki-Miyaura Coupling
| Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 90-98 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | DME/H₂O | 90 | 12 | 80-90 |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl and heteroaryl amines.[3] This reaction is indispensable in pharmaceutical research, where the C-N bond is a key structural feature.
Causality in Protocol Design:
-
Catalyst System: The choice of ligand is paramount for the successful amination of heteroaryl chlorides.[4] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate both the oxidative addition of the C-Cl bond and the subsequent C-N reductive elimination.[5]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used. The base serves to deprotonate the amine, forming the active palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are essential to prevent quenching of the strong base and deactivation of the catalyst.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Reaction: Synthesis of 2,4-Dimethyl-6-(morpholino)nicotinonitrile
-
Reagent Preparation: In a glovebox, charge an oven-dried vial with a magnetic stir bar with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol, 8.6 mg), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 14.3 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Substrate Addition: Add this compound (1.0 mmol, 166.6 mg) and morpholine (1.2 mmol, 104.5 µL) to the vial.
-
Solvent Addition: Add anhydrous, degassed toluene (4 mL).
-
Reaction Execution: Seal the vial and heat the mixture to 100-110 °C in a preheated aluminum block with stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete within 4-18 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Data Summary: Buchwald-Hartwig Amination
| Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Pd(dba)₂ | XPhos | NaOt-Bu | Toluene | 110 | 12 | 88-96 |
| Aniline | Pd₂(dba)₃ | RuPhos | LHMDS | Dioxane | 100 | 18 | 75-85 |
| Benzylamine | Pd(OAc)₂ | BrettPhos | K₃PO₄ | THF | 80 | 24 | 70-80 |
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most widely employed method for the formation of C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[6] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.
Causality in Protocol Design:
-
Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the terminal alkyne by forming a copper acetylide intermediate.[7]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as the base and often as the solvent. It neutralizes the HX byproduct and facilitates the regeneration of the catalysts.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling).[8] Therefore, maintaining a strictly inert atmosphere is critical for high yields of the desired cross-coupled product.
Detailed Experimental Protocol: Sonogashira Coupling
Reaction: Synthesis of 2,4-Dimethyl-6-(phenylethynyl)nicotinonitrile
-
Reagent Preparation: To a flame-dried Schlenk flask with a stir bar, add this compound (1.0 mmol, 166.6 mg), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol, 14.0 mg), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg).
-
Inerting the System: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) via syringe, followed by phenylacetylene (1.1 mmol, 121 µL).
-
Reaction Execution: Stir the reaction mixture at 60-70 °C under the argon atmosphere.
-
Monitoring: Monitor the reaction by TLC. The formation of a precipitate (triethylammonium chloride) is often observed. The reaction is typically complete in 2-6 hours.
-
Work-up and Purification:
-
Cool the mixture to room temperature and filter through a pad of Celite to remove the salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL), wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify by flash column chromatography (hexane/ethyl acetate) to obtain the product.
-
Data Summary: Sonogashira Coupling
| Alkyne | Palladium Catalyst | Co-catalyst | Base/Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 70 | 4 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | 60 | 6 | 80-90 |
| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | Et₃N/THF | 50 | 8 | 75-85 |
Heck Reaction: Vinylation of the Pyridine Core
The Mizoroki-Heck reaction is a powerful tool for the arylation or vinylation of alkenes.[9][10] In the context of this compound, it allows for the introduction of a vinyl group at the 6-position.
Causality in Protocol Design:
-
Catalyst: Palladium(II) acetate is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃), are often added to stabilize the catalyst and improve reactivity, especially with less reactive aryl chlorides.
-
Base: A hindered amine base like triethylamine or an inorganic base such as potassium carbonate is used to neutralize the HCl generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are typically used to ensure solubility of the reagents and to allow for the higher temperatures often required for the reaction with aryl chlorides.
Detailed Experimental Protocol: Heck Reaction
Reaction: Synthesis of (E)-2,4-Dimethyl-6-styrylnicotinonitrile
-
Reagent Preparation: In a sealed tube, combine this compound (1.0 mmol, 166.6 mg), styrene (1.5 mmol, 172 µL), palladium(II) acetate (0.03 mmol, 6.7 mg), tri(o-tolyl)phosphine (0.06 mmol, 18.3 mg), and potassium carbonate (1.5 mmol, 207.3 mg).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 4 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 120-140 °C with stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Pour the mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to afford the vinylated product.
-
Visualizing a General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
This compound is a robust and versatile building block for the synthesis of highly functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide reliable and efficient pathways to introduce a wide range of aryl, amino, alkynyl, and vinyl substituents. The protocols provided herein are designed to be reproducible and serve as a strong foundation for further optimization and exploration in both academic and industrial research settings. The resulting substituted nicotinonitriles are primed for further synthetic manipulation or direct biological evaluation, underscoring their significant potential in the discovery of novel therapeutics and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Chloro-2,4-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the protocol for nucleophilic aromatic substitution (SNAr) reactions on 6-Chloro-2,4-dimethylnicotinonitrile (CAS No. 101251-72-3). This versatile pyridine derivative is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active scaffolds. This document provides an in-depth analysis of the underlying chemical principles, detailed step-by-step protocols for substitution with various nucleophiles (amines, alkoxides, and thiolates), and a discussion of reaction optimization. The provided methodologies are designed to be self-validating and are supported by established chemical literature.
Introduction: The Strategic Importance of this compound
This compound is a strategically important starting material in the synthesis of a diverse array of heterocyclic compounds. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of the electron-withdrawing nitrile group at the 3-position. The chlorine atom at the 6-position serves as an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr).
The methyl groups at the 2- and 4-positions, while being weakly electron-donating, also influence the regioselectivity and reaction rates. The resulting 6-substituted-2,4-dimethylnicotinonitrile core is a common feature in many pharmacologically active molecules, making the mastery of its synthesis a key skill for medicinal chemists.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the 6-position, which bears the chloro leaving group. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the electron-withdrawing nitrile group, which provides significant stabilization.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final substituted product.
The rate-determining step is typically the initial nucleophilic attack. Therefore, the reaction is facilitated by strong nucleophiles and an electron-deficient aromatic ring.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific nucleophile and desired scale.
General Laboratory and Safety Precautions
-
All reactions should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Solvents should be of appropriate grade and dried if necessary.
-
Reactions should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine completion.
Protocol for Amination (Substitution with Amines)
This protocol is adapted from a similar reaction on a 2-chloro analogue and is a robust starting point for the amination of this compound.
Materials:
-
This compound
-
Amine of choice (e.g., piperidine, morpholine, aniline)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add the desired amine (1.1-1.5 eq) to the flask.
-
Add ethanol as the solvent (sufficient to dissolve the starting material upon heating).
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Heat the reaction mixture to reflux and stir.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Ethanol is a common polar protic solvent that can solvate both the starting materials and the intermediate complex.
-
The catalytic acid protonates the pyridine nitrogen, further increasing the electrophilicity of the ring and accelerating the nucleophilic attack.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol for Alkoxylation (Substitution with Alkoxides)
This protocol is based on the reaction of a similar dichloronicotinonitrile with sodium methoxide and can be adapted for other alkoxides.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol, phenol)
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 eq) and the anhydrous solvent.
-
Cool the mixture in an ice bath and add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent to the alkoxide solution.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
The use of an inert atmosphere and anhydrous solvents is crucial when working with reactive bases like sodium hydride.
-
The in situ formation of the alkoxide with a strong base ensures a high concentration of the active nucleophile.
-
DMF or THF are suitable polar aprotic solvents that can solvate the ionic intermediates.
Protocol for Thiolation (Substitution with Thiolates)
This general protocol can be used for the reaction with a variety of thiols.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, benzyl thiol)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a round-bottom flask, add the thiol (1.1 eq) and the solvent.
-
Add the base (1.5 eq) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture (typically 60-100 °C) and monitor its progress by TLC.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Potassium carbonate or triethylamine are sufficiently basic to deprotonate the thiol and form the more nucleophilic thiolate.
-
DMF or acetonitrile are effective solvents for this type of reaction.
-
Heating is generally required to achieve a reasonable reaction rate.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound. Note that these are starting points and may require optimization.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) |
| Amines | Piperidine | Catalytic HCl | Ethanol | Reflux (~78) |
| Alkoxides | Sodium Methoxide | NaH | THF or Methanol | 25 - 80 |
| Thiolates | Thiophenol | K₂CO₃ | DMF | 60 - 100 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the nucleophilic aromatic substitution on this compound.
Caption: General workflow for nucleophilic substitution.
Conclusion
The protocols and guidelines presented in this document provide a solid foundation for researchers to perform nucleophilic aromatic substitution reactions on this compound. The inherent reactivity of this substrate, coupled with the versatility of nucleophilic substitution, makes it a powerful tool in the synthesis of novel compounds for drug discovery and development. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, scientists can efficiently generate diverse libraries of 6-substituted-2,4-dimethylnicotinonitrile derivatives for further investigation.
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 6-Chloro-2,4-dimethylnicotinonitrile
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a vast array of biologically active compounds. 6-Chloro-2,4-dimethylnicotinonitrile emerges as a particularly valuable starting material, offering multiple reaction sites for strategic chemical modifications. The presence of a reactive chloro group at the 6-position, a versatile nitrile function at the 3-position, and two activating methyl groups at the 2- and 4-positions, makes it a powerful precursor for the synthesis of diverse heterocyclic systems.
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of two important classes of fused heterocycles from this compound: Pyrazolo[3,4-b]pyridines and Thieno[2,3-b]pyridines . These target scaffolds are of significant interest to researchers in drug development due to their well-documented pharmacological activities, including but not limited to, kinase inhibition, anti-cancer, and anti-inflammatory properties.[1] The protocols outlined herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and innovate upon these foundational methods.
Part 1: Synthesis of Novel 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridines
The synthesis of the pyrazolo[3,4-b]pyridine core from this compound is a two-step process. The initial and critical step is the nucleophilic aromatic substitution (SNAr) of the chloro group with hydrazine, followed by a condensation-cyclization reaction with a suitable 1,3-dicarbonyl compound to construct the fused pyrazole ring.
Causality of Experimental Choices:
The chloro group at the 6-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and the nitrile group. Hydrazine, being a potent nucleophile, readily displaces the chloride ion to form the key intermediate, 6-hydrazino-2,4-dimethylnicotinonitrile. The subsequent reaction with a 1,3-dicarbonyl compound, such as acetylacetone, proceeds via initial condensation with the more reactive terminal hydrazino nitrogen, followed by an intramolecular cyclization and dehydration to yield the thermodynamically stable aromatic pyrazolo[3,4-b]pyridine system.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of Pyrazolo[3,4-b]pyridines.
Protocol 1.1: Synthesis of 6-Hydrazino-2,4-dimethylnicotinonitrile
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Volume/Mass |
| This compound | 166.61 g/mol | 0.05 mol | 1.0 | 8.33 g |
| Hydrazine Hydrate (~64%) | 50.06 g/mol | ~0.25 mol | ~5.0 | ~12.5 mL |
| Ethanol | - | - | - | 100 mL |
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (8.33 g, 0.05 mol) and ethanol (100 mL).
-
Stir the mixture to dissolve the starting material.
-
Carefully add hydrazine hydrate (~12.5 mL, ~0.25 mol) to the solution. Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 20 mL using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (2 x 20 mL).
-
Dry the solid under vacuum to afford 6-hydrazino-2,4-dimethylnicotinonitrile as a pale yellow solid. The product is typically of sufficient purity for the next step.
Protocol 1.2: Synthesis of 3-Amino-2,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Volume/Mass |
| 6-Hydrazino-2,4-dimethylnicotinonitrile | 162.19 g/mol | 0.04 mol | 1.0 | 6.49 g |
| Acetylacetone | 100.12 g/mol | 0.044 mol | 1.1 | 4.4 mL |
| Glacial Acetic Acid | - | - | - | 50 mL |
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask, suspend 6-hydrazino-2,4-dimethylnicotinonitrile (6.49 g, 0.04 mol) in glacial acetic acid (50 mL).
-
Add acetylacetone (4.4 mL, 0.044 mol) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The suspension should become a clear solution as the reaction progresses.
-
Monitor the reaction by TLC (Eluent: 70% Ethyl acetate in Hexane).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into 200 mL of ice-water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water (3 x 30 mL), and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield 3-amino-2,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine as a crystalline solid.
Part 2: Synthesis of Novel 3-Amino-4,6-dimethylthieno[2,3-b]pyridines
The synthesis of the thieno[2,3-b]pyridine scaffold from this compound is achieved through a multi-step sequence involving the conversion of the chloro group to a thione, followed by S-alkylation and an intramolecular Thorpe-Ziegler cyclization.[2][3]
Causality of Experimental Choices:
The initial conversion of the 6-chloro group to a 6-thioxo (thione) functionality is a key transformation. This is typically achieved by reaction with a sulfur source like sodium hydrosulfide. The resulting 2,4-dimethyl-6-thioxo-1,6-dihydropyridine-3-carbonitrile exists in tautomeric equilibrium with the 6-mercapto-2,4-dimethylnicotinonitrile form, which is a potent nucleophile. S-alkylation with an α-halo compound bearing an electron-withdrawing group (e.g., chloroacetonitrile) introduces the necessary carbon framework adjacent to the sulfur atom. The final step, the Thorpe-Ziegler cyclization, is a base-catalyzed intramolecular condensation between the nitrile group and the active methylene group of the S-alkylated chain, leading to the formation of the fused thiophene ring.[2][3] Strong, non-nucleophilic bases like potassium tert-butoxide are ideal for promoting this cyclization.
Reaction Scheme Diagram:
Caption: Synthetic pathway to Thieno[2,3-b]pyridines.
Protocol 2.1: Synthesis of 2,4-Dimethyl-6-thioxo-1,6-dihydropyridine-3-carbonitrile
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Volume/Mass |
| This compound | 166.61 g/mol | 0.05 mol | 1.0 | 8.33 g |
| Sodium Hydrosulfide (NaSH), hydrate | - | ~0.075 mol | ~1.5 | ~4.2 g |
| N,N-Dimethylformamide (DMF) | - | - | - | 100 mL |
Step-by-Step Methodology:
-
In a 250 mL round-bottom flask, dissolve this compound (8.33 g, 0.05 mol) in DMF (100 mL).
-
Add sodium hydrosulfide hydrate (~4.2 g, ~0.075 mol) in portions to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl acetate in Hexane).
-
Once the starting material is consumed, pour the reaction mixture into 300 mL of water and acidify to pH 5-6 with dilute hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with water (3 x 50 mL), and dry under vacuum to yield the desired product as a solid.
Protocol 2.2: Synthesis of 6-(Cyanomethylthio)-2,4-dimethylnicotinonitrile
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Volume/Mass |
| 2,4-Dimethyl-6-thioxo-1,6-dihydropyridine-3-carbonitrile | 164.22 g/mol | 0.04 mol | 1.0 | 6.57 g |
| Chloroacetonitrile | 75.50 g/mol | 0.044 mol | 1.1 | 3.32 g (2.8 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 0.08 mol | 2.0 | 11.06 g |
| Acetone | - | - | - | 150 mL |
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask, add 2,4-dimethyl-6-thioxo-1,6-dihydropyridine-3-carbonitrile (6.57 g, 0.04 mol), potassium carbonate (11.06 g, 0.08 mol), and acetone (150 mL).
-
Stir the suspension vigorously and add chloroacetonitrile (2.8 mL, 0.044 mol) dropwise.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid with acetone (2 x 20 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product. This is often used in the next step without further purification.
Protocol 2.3: Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile via Thorpe-Ziegler Cyclization
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Volume/Mass |
| 6-(Cyanomethylthio)-2,4-dimethylnicotinonitrile | 203.26 g/mol | 0.035 mol | 1.0 | 7.12 g (crude) |
| Potassium tert-Butoxide (t-BuOK) | 112.21 g/mol | 0.0385 mol | 1.1 | 4.32 g |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 100 mL |
Step-by-Step Methodology:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 6-(cyanomethylthio)-2,4-dimethylnicotinonitrile (7.12 g, 0.035 mol) in anhydrous THF (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (4.32 g, 0.0385 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the cyclization by TLC (Eluent: 40% Ethyl acetate in Hexane).
-
Upon completion, quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile.
References
Application Notes: 6-Chloro-2,4-dimethylnicotinonitrile as a Versatile Building Block in Pharmaceutical Synthesis
Introduction
The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and other key interactions with biological targets, while the cyano group serves as a versatile synthetic handle and a potential hydrogen bond acceptor. Marketed drugs such as Bosutinib and Neratinib feature this core structure, highlighting its significance in drug discovery.[1]
Within this important class of compounds, 6-Chloro-2,4-dimethylnicotinonitrile emerges as a particularly valuable and strategically functionalized building block.[2] The presence of a chlorine atom at the 6-position, activated by the electron-withdrawing effects of the pyridine nitrogen and the cyano group, renders it an excellent substrate for a variety of transformations.[3][4] This application note provides an in-depth guide for researchers and drug development professionals on leveraging the unique reactivity of this compound in the synthesis of complex pharmaceutical intermediates. We will detail its properties, explore its primary synthetic applications through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, and provide robust, field-proven protocols.
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is fundamental to successful synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value |
| IUPAC Name | 6-chloro-2,4-dimethylpyridine-3-carbonitrile |
| CAS Number | 101251-72-3 |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Purity | Typically ≥95% |
| Storage | Store in a cool, dry place away from light and moisture. |
Data sourced from public chemical databases.[2]
Synthetic Utility: A Hub for Molecular Diversity
The strategic placement of functional groups on the this compound ring allows for its elaboration into a wide array of more complex structures. The chlorine atom is the primary site of reaction, enabling the introduction of carbon, nitrogen, oxygen, and sulfur-based substituents. This versatility makes it an ideal starting point for building libraries of compounds for drug screening.
References
Synthesis of 6-Chloro-2,4-dimethylnicotinonitrile: An Application Note and Detailed Laboratory Protocol
Abstract: This document provides a comprehensive, two-step experimental protocol for the synthesis of 6-Chloro-2,4-dimethylnicotinonitrile, a valuable substituted pyridine intermediate in synthetic organic chemistry. The procedure begins with the Guareschi-Thorpe condensation to form the pyridone precursor, followed by a robust chlorination using phosphorus oxychloride. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering detailed procedural steps, explanations of chemical principles, safety protocols, and methods for characterization.
Introduction
Substituted pyridines are fundamental scaffolds in modern pharmaceuticals and agrochemicals. The introduction of a chlorine atom onto the pyridine ring provides a reactive handle for further functionalization, typically through nucleophilic aromatic substitution reactions. This compound is a key building block whose chloro and nitrile functionalities allow for diverse chemical transformations, making it a valuable precursor in the synthesis of more complex molecular targets. The presence of chlorine in drug candidates can significantly modulate their physicochemical properties, such as lipophilicity and metabolic stability, often enhancing their therapeutic efficacy.[1] This protocol details a reliable and scalable laboratory synthesis of this important intermediate.
The synthetic strategy employs a classic two-step approach:
-
Formation of the Pyridone Ring: Synthesis of the intermediate, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, via the Guareschi-Thorpe reaction. This condensation reaction is a well-established method for constructing highly functionalized pyridone rings.[2][3][4]
-
Chlorination: Conversion of the pyridone intermediate to the final product, this compound, using phosphorus oxychloride (POCl₃), a standard and effective reagent for this transformation on nitrogen heterocycles.[5][6]
Overall Synthetic Scheme
Caption: Overall two-step synthesis of this compound.
Part A: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Intermediate)
Reaction Principle
This step utilizes the Guareschi-Thorpe condensation, a multicomponent reaction that builds the pyridone ring system.[3][7] Acetylacetone (a 1,3-dicarbonyl compound) undergoes a Knoevenagel condensation with cyanoacetamide, followed by an intramolecular cyclization and dehydration, catalyzed by a base (piperidine), to yield the stable 2-pyridone tautomer.[4]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. | CAS Number |
| Acetylacetone | C₅H₈O₂ | 100.12 | 10.0 | 0.100 | 1.0 | 123-54-6 |
| Cyanoacetamide | C₃H₄N₂O | 84.08 | 8.4 | 0.100 | 1.0 | 107-91-5 |
| Piperidine | C₅H₁₁N | 85.15 | 1.7 | 0.020 | 0.2 | 110-89-4 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - | - | 64-17-5 |
| Deionized Water | H₂O | 18.02 | As needed | - | - | 7732-18-5 |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add acetylacetone (10.0 g, 0.100 mol) and cyanoacetamide (8.4 g, 0.100 mol).
-
Solvent and Catalyst Addition: Add 100 mL of 95% ethanol to the flask, followed by the dropwise addition of piperidine (1.7 g, 0.020 mol) while stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4 hours. The product will begin to precipitate from the solution as a pale solid.
-
Isolation: After 4 hours, remove the flask from the heat and allow it to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and then deionized water (2 x 30 mL) to remove residual catalysts and unreacted starting materials.
-
Drying: Dry the collected solid in a vacuum oven at 60 °C to a constant weight.
Expected Results & Characterization
-
Yield: Typically 12-14 g (80-93%).
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 298-302 °C (decomposes).
Part B: Synthesis of this compound (Final Product)
Reaction Principle
This transformation converts the thermodynamically stable 2-pyridone tautomer into the target 6-chloropyridine. Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and a dehydrating agent. The oxygen of the pyridone carbonyl attacks the phosphorus atom, leading to the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion in an SₙAr-type mechanism to yield the final product.[5][8]
Safety Warning
Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic HCl gas. This entire procedure MUST be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber), is mandatory.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mol) | Molar Eq. | CAS Number |
| 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C₈H₈N₂O | 148.16 | 10.0 g | 0.0675 | 1.0 | 769-28-8 |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 50 mL (~82 g) | 0.535 | ~8.0 | 10025-87-3 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~150 mL | - | - | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | NaHCO₃ | 84.01 | As needed | - | - | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~10 g | - | - | 7487-88-9 |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
500 mL beaker or Erlenmeyer flask
-
Separatory funnel
Experimental Protocol
-
Reaction Setup: In a dry 100 mL round-bottom flask, place the intermediate from Part A (10.0 g, 0.0675 mol). In the fume hood, carefully add phosphorus oxychloride (50 mL) to the flask.
-
Reaction: Attach the reflux condenser with a drying tube. Heat the mixture to reflux (approx. 110 °C) and maintain for 3 hours with stirring. The solid will gradually dissolve to form a dark solution.
-
Removal of Excess Reagent: After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and/or a base trap). This will leave a viscous, dark residue.
-
Quenching (Critical Step): Prepare a large beaker (500 mL) containing ~200 g of crushed ice. Slowly and carefully , with vigorous stirring, add the cooled reaction residue dropwise to the ice using a pipette. This is a highly exothermic reaction that will generate HCl gas. Do not add the residue too quickly.
-
Neutralization and Extraction: Once the addition is complete, continue stirring until all the ice has melted. The product may precipitate as a solid. Carefully neutralize the acidic aqueous mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Workup: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel if necessary.
Expected Results & Characterization
-
Yield: Typically 8.0-9.5 g (70-84%).
-
Appearance: White to light brown solid.
-
Chemical Formula: C₈H₇ClN₂[9]
-
Molecular Weight: 166.61 g/mol [9]
Workflow and Mechanism Diagrams
Caption: Step-by-step experimental workflow for the two-part synthesis.
Caption: Simplified mechanism of the POCl₃-mediated chlorination step.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. GSRS [precision.fda.gov]
Application Notes: The Synthetic Potential of 6-Chloro-2,4-dimethylnicotinonitrile in Agrochemical Discovery
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
6-Chloro-2,4-dimethylnicotinonitrile, with the CAS Number 101251-72-3 and the IUPAC name 6-chloro-2,4-dimethylpyridine-3-carbonitrile, is a substituted pyridine derivative that holds significant potential as a versatile intermediate in the synthesis of novel agrochemicals. Its molecular structure, featuring a chlorinated pyridine ring, a nitrile group, and two methyl substituents, offers multiple reactive sites for the construction of complex and biologically active molecules. While not as prominently cited in the synthesis of commercial agrochemicals as some of its isomers, its unique substitution pattern presents intriguing possibilities for the development of new insecticides, fungicides, and herbicides.
This application note serves as a technical guide for researchers exploring the synthetic utility of this compound. We will delve into its chemical properties, explore its potential reactivity based on established chemical principles, and provide detailed hypothetical protocols for its derivatization. The aim is to equip researchers with the foundational knowledge and practical insights necessary to leverage this compound in the discovery and development of next-generation crop protection agents.
Chemical Properties and Reactivity Profile
The reactivity of this compound is primarily dictated by the interplay of its key functional groups: the chlorine atom at the 6-position, the nitrile group at the 3-position, and the electron-donating methyl groups at the 2- and 4-positions of the pyridine ring.
| Property | Value | Source |
| CAS Number | 101251-72-3 | [1][2] |
| IUPAC Name | 6-chloro-2,4-dimethylpyridine-3-carbonitrile | [1] |
| Molecular Formula | C₈H₇ClN₂ | ChemicalBook |
| Molecular Weight | 166.61 g/mol | ChemicalBook |
| Melting Point | 65 °C | ChemicalBook |
| Boiling Point | 275.8±35.0 °C (Predicted) | ChemicalBook |
| Density | 1.22±0.1 g/cm³ (Predicted) | ChemicalBook |
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), a common strategy in the synthesis of pyridine-based agrochemicals. The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. The methyl groups, through their electron-donating inductive effect, can influence the reactivity of the pyridine ring.
Core Synthetic Applications: A Gateway to Novel Agrochemical Scaffolds
Based on its structure, this compound can serve as a precursor to a variety of agrochemically relevant molecular frameworks. Below, we outline key synthetic transformations and provide detailed, illustrative protocols.
Nucleophilic Aromatic Substitution (SNAr) at the 6-Position
The displacement of the chlorine atom at the 6-position by various nucleophiles is a cornerstone of its synthetic utility. This reaction allows for the introduction of diverse functional groups, leading to a wide array of derivatives with potential biological activity.
Causality Behind Experimental Choices: The choice of solvent, base, and temperature is critical for the success of SNAr reactions. Aprotic polar solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the reaction. The choice of base depends on the pKa of the nucleophile and its stability. Elevated temperatures are typically required to overcome the activation energy of the reaction.
Protocol 1: Synthesis of 6-Amino-2,4-dimethylnicotinonitrile Derivatives
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine. The resulting aminopyridine scaffold is a common feature in many bioactive molecules.
Experimental Workflow:
Caption: Workflow for the synthesis of 6-amino-2,4-dimethylnicotinonitrile derivatives.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), the desired amine (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the starting material.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 8-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 6-amino-2,4-dimethylnicotinonitrile derivative.
Expected Outcome and Data:
| Entry | Amine | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | 110 | 12 | 85-95 |
| 2 | Piperidine | K₂CO₃ | 110 | 12 | 80-90 |
| 3 | Aniline | TEA | 120 | 16 | 70-80 |
Transformations of the Nitrile Group
The nitrile group at the 3-position is a versatile handle for further functionalization, providing access to amides, carboxylic acids, and amines, all of which are important functionalities in agrochemicals.
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
This protocol outlines the hydrolysis of the nitrile group to a carboxylic acid, a key step in the synthesis of certain classes of herbicides and fungicides.
Experimental Workflow:
Caption: Workflow for the hydrolysis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, carefully add this compound to concentrated sulfuric acid (H₂SO₄) at room temperature.
-
Reaction: Heat the mixture to 100 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: Adjust the pH of the solution to 3-4 with a concentrated sodium hydroxide (NaOH) solution. The product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum to obtain 6-Chloro-2,4-dimethylnicotinic acid.
Expected Outcome: This reaction is expected to proceed in high yield (typically >90%) to provide the corresponding carboxylic acid.
Potential Applications in Agrochemical Synthesis: A Forward Look
The derivatives of this compound can be envisioned as key building blocks in the synthesis of a variety of agrochemicals.
-
Insecticides: The aminopyridine derivatives obtained from Protocol 1 can be further elaborated to synthesize compounds analogous to neonicotinoid insecticides.[3] Neonicotinoids are a major class of insecticides that act on the nicotinic acetylcholine receptors of insects.[4]
-
Fungicides: The carboxylic acid derivative from Protocol 2 can be used to synthesize fungicidal amides and esters. Many modern fungicides are based on pyridine carboxamide scaffolds.
-
Herbicides: The pyridine core of this compound can be incorporated into herbicidal structures. The diverse functionalization possibilities allow for the fine-tuning of herbicidal activity and selectivity.
Conclusion: A Building Block with Untapped Potential
This compound represents a valuable, yet likely underutilized, building block in the field of agrochemical synthesis. Its unique substitution pattern and the presence of versatile functional groups provide a rich platform for the generation of diverse chemical libraries for biological screening. The protocols and synthetic strategies outlined in this application note are intended to serve as a starting point for researchers aiming to explore the full potential of this compound in the discovery of novel and effective crop protection solutions. By understanding its reactivity and employing rational design, scientists can unlock new avenues for the development of the next generation of agrochemicals.
References
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
functionalization of the nitrile group in 6-Chloro-2,4-dimethylnicotinonitrile
An Application Guide to the Synthetic Diversification of 6-Chloro-2,4-dimethylnicotinonitrile
Introduction
This compound is a substituted pyridine derivative that serves as a highly versatile and valuable building block in the synthesis of complex organic molecules. Its strategic placement of chloro, methyl, and nitrile functionalities on the pyridine core makes it an attractive starting material for generating diverse molecular scaffolds, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the pyridine ring and the nitrile group activates the molecule for various transformations. This guide provides an in-depth exploration of three primary, high-impact functionalizations of the nitrile group: hydrolysis to amides and carboxylic acids, reduction to primary amines, and [3+2] cycloaddition to form tetrazoles. Each section is designed to provide not only a step-by-step protocol but also the underlying chemical principles and rationale, empowering researchers to adapt and troubleshoot these methodologies for their specific applications.
Caption: Core synthetic pathways for this compound.
Hydrolysis: Accessing Amides and Carboxylic Acids
The hydrolysis of a nitrile is a fundamental transformation that proceeds in two stages: first to a primary amide, and upon further reaction, to a carboxylic acid. The choice between acidic and basic conditions can be leveraged to selectively isolate either product.
Causality Behind Method Selection:
-
Acid Catalysis: In an acidic medium, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[1][2] This method is effective for stopping at the amide stage with careful control of reaction conditions.
-
Base Catalysis: Under basic conditions, the potent hydroxide nucleophile directly attacks the nitrile carbon.[3] This method is typically more vigorous and is often employed for the complete hydrolysis of the nitrile directly to the corresponding carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid.[4]
Protocol 1.1: Selective Acid-Catalyzed Hydrolysis to 6-Chloro-2,4-dimethylnicotinamide
This protocol is optimized for the selective formation of the amide by using a strong acid under controlled temperature to minimize over-hydrolysis.
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Slowly add concentrated sulfuric acid (98%, ~5.0 eq) at 0 °C (ice bath).
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).
-
Quenching: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralization & Isolation: Slowly neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide until pH 7-8 is reached. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the target amide. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed if necessary.
Caption: Workflow for acid-catalyzed hydrolysis to the amide.
Protocol 1.2: Complete Base-Catalyzed Hydrolysis to 6-Chloro-2,4-dimethylnicotinic Acid
This protocol utilizes strong basic conditions to drive the reaction to completion, forming the carboxylic acid.
Experimental Protocol:
-
Setup: To a solution of this compound (1.0 eq) in ethanol or ethylene glycol (as a higher boiling solvent), add an aqueous solution of sodium hydroxide (5-10 eq, 20-40% w/v).
-
Reaction: Heat the mixture to reflux (typically 100-120 °C) and maintain for 8-16 hours, or until TLC/LC-MS indicates complete consumption of the starting material and amide intermediate. Ammonia gas is often evolved during this process.[4]
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol solvent.
-
Acidification: Dilute the residue with water and cool in an ice bath. Slowly add concentrated hydrochloric acid until the pH is approximately 3-4.
-
Isolation: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
| Product | Method | Key Reagents | Temp. (°C) | Approx. Time (h) | Expected Yield |
| Nicotinamide | Acidic | H₂SO₄ | 60-70 | 2-4 | 85-95% |
| Nicotinic Acid | Basic | NaOH | 100-120 | 8-16 | 80-90% |
Reduction: Synthesis of (6-Chloro-2,4-dimethylpyridin-3-yl)methanamine
The reduction of the nitrile group to a primary amine is a critical transformation for introducing a flexible, basic aminomethyl substituent. The primary challenge is achieving chemoselectivity, ensuring the chloro-substituent and the aromatic pyridine ring remain intact.
Causality Behind Method Selection:
-
Catalytic Hydrogenation: This is often the most economical and scalable method.[5] Catalysts like Raney Nickel are effective, but care must be taken to avoid over-reduction or hydrodechlorination. The reaction is typically run in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the intermediate imine.[5]
-
Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction.[1][6] This method is typically fast and high-yielding but requires strictly anhydrous conditions and a careful quenching procedure due to the high reactivity of LiAlH₄ with protic solvents. It offers excellent chemoselectivity, generally not affecting aryl chlorides.
Protocol 2.1: Reduction via Catalytic Hydrogenation
This protocol uses Raney Nickel, a standard catalyst for nitrile hydrogenation.
Experimental Protocol:
-
Setup: In a high-pressure hydrogenation vessel (Parr apparatus), add this compound (1.0 eq) and a solvent such as methanol or ethanol saturated with ammonia.
-
Catalyst Addition: Carefully add water-slurried Raney Nickel (5-10% by weight) to the vessel.
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi. Heat the mixture to 40-60 °C with vigorous stirring.
-
Monitoring: The reaction is monitored by the cessation of hydrogen uptake.
-
Workup: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry. Keep it wet with solvent or water.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation or crystallization of a salt (e.g., hydrochloride).
Protocol 2.2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol requires anhydrous conditions and careful handling of the potent hydride reagent.
Experimental Protocol:
-
Setup: In an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete by TLC.
-
Quenching (Fieser method): Cool the reaction to 0 °C. Sequentially and very slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate granular aluminum salts that are easy to filter.
-
Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure to obtain the crude primary amine.
Caption: Workflow for LiAlH₄ reduction of the nitrile.
[3+2] Cycloaddition: Constructing the Tetrazole Bioisostere
The tetrazole ring is a well-established bioisostere for a carboxylic acid, offering similar acidity (pKa) but often with improved metabolic stability and cell permeability.[7] The most direct route to 5-substituted tetrazoles is the [3+2] cycloaddition of an azide anion to a nitrile.[8][9]
Causality Behind Method Selection: The reaction requires activation of the nitrile to overcome a significant activation barrier.[8] This is typically achieved with Lewis acids (e.g., ZnBr₂, AlCl₃) or Brønsted acids (e.g., NH₄Cl). The acid coordinates to the nitrile nitrogen, enhancing its electrophilicity and facilitating the cycloaddition. The use of sodium azide with an acid catalyst is a common, effective, and safer alternative to using the highly toxic and explosive hydrazoic acid.[10]
Protocol 3.1: Synthesis of 6-Chloro-2,4-dimethyl-3-(1H-tetrazol-5-yl)pyridine
This protocol uses the common and effective sodium azide/ammonium chloride combination.
Experimental Protocol:
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and ammonium chloride (NH₄Cl, 1.5-2.0 eq).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS. Safety Note: This reaction should be performed in a well-ventilated fume hood as sodium azide is highly toxic. Avoid contact with strong acids which can generate hydrazoic acid.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water.
-
Acidification: Acidify the aqueous solution to pH 2-3 with 2M HCl. This protonates the tetrazolate anion, causing the product to precipitate.
-
Isolation: Stir the slurry for 30 minutes in an ice bath, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water and dry under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from a suitable solvent if needed.
| Parameter | Details |
| Reagents | NaN₃, NH₄Cl |
| Solvent | Anhydrous DMF |
| Temperature | 110-120 °C |
| Time | 12-24 h |
| Workup | Acidic precipitation (pH 2-3) |
| Expected Yield | 75-90% |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of 6-Chloro-2,4-dimethylnicotinonitrile in Modern Medicinal Chemistry
Abstract: 6-Chloro-2,4-dimethylnicotinonitrile is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry. Its strategic placement of a reactive chlorine atom, a nitrile group, and two methyl groups on the pyridine core makes it a versatile precursor for the synthesis of complex heterocyclic compounds. The chlorine at the 6-position is particularly amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, providing a robust handle for introducing molecular diversity. This document serves as a comprehensive guide for researchers, outlining the pivotal applications of this intermediate, particularly in the development of kinase inhibitors, and provides detailed, field-proven protocols for its key synthetic transformations.
Introduction: The Versatility of a Privileged Scaffold
-
Reactive Chlorine Center: The chloro-substituent at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) and serves as an excellent electrophile in transition-metal-catalyzed cross-coupling reactions.
-
Nitrile Functionality: The cyano group can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used to construct other heterocyclic rings. It also acts as a hydrogen bond acceptor, influencing molecular interactions with biological targets.
-
Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be crucial for binding to target proteins.
-
Methyl Groups: The methyl groups at the 2- and 4-positions provide steric bulk and can be used to fine-tune the molecule's conformation, solubility, and metabolic stability.
The presence of chlorine, in particular, plays a vital role in drug design, often enhancing physicochemical properties and stability without negatively impacting toxicity.[1][2] These attributes make this compound a cornerstone in the synthesis of targeted therapies.
Core Application: Synthesis of Kinase Inhibitors
A significant application of this compound and its analogs is in the synthesis of protein kinase inhibitors. Kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3]
Targeting the Janus Kinase (JAK) Family
The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for cytokine signaling. The JAK-STAT signaling pathway is a primary target for treating myeloproliferative neoplasms (MPNs), rheumatoid arthritis, and other autoimmune diseases.[4] The JAK2 V617F mutation, for instance, is strongly associated with myeloproliferative disorders.[4]
Many potent and selective JAK inhibitors utilize a substituted pyridine or pyrimidine core. This compound provides an ideal starting point for constructing the complex heterocyclic systems required for potent JAK inhibition. For example, the development of the JAK2 inhibitor LY2784544 involved the use of a related chloropyridine intermediate to build the core structure necessary for activity.[5][6] The synthesis of such inhibitors often relies on coupling the chloronicotinonitrile core with other heterocyclic fragments, typically via a nucleophilic substitution reaction.
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
Synthesis of Other Kinase Inhibitors
The utility of chloro-substituted nitrogen heterocycles extends beyond JAK inhibitors. They are key components in inhibitors for other kinases like Src and Abl. For example, the dual Src/Abl inhibitor Dasatinib (BMS-354825) incorporates a 2-chloro-6-methylphenyl group, highlighting the importance of this substitution pattern for potent kinase inhibition.[7] While not a direct derivative of this compound, the underlying principle of using a reactive chloro-heterocycle as a synthetic handle is the same. Similarly, substituted pyrimidines and pteridines are used to target kinases like Hsp90.[8][9]
Experimental Methodologies and Protocols
The reactivity of the chlorine atom at the 6-position is the key to the synthetic utility of this compound. The following protocols detail two of the most critical transformations: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (amination).
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reaction is one of the most powerful methods for forming carbon-carbon bonds, coupling the pyridine core to various aryl or heteroaryl groups.[10][11]
Objective: To synthesize 6-Aryl-2,4-dimethylnicotinonitrile derivatives via a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme: (Illustrative scheme: this compound reacts with an Arylboronic acid in the presence of a Palladium catalyst and a base to yield the 6-Aryl-2,4-dimethylnicotinonitrile product.)
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | C₈H₇ClN₂ | 166.61 | 1.0 | 1.0 |
| Arylboronic Acid | ArB(OH)₂ | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 5 mL | - |
| Water | H₂O | 18.02 | 1 mL | - |
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Chromatography equipment (TLC, column chromatography)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a magnetic stir bar to the flask.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask under a positive flow of inert gas.
-
Using a syringe, add the degassed solvents, 1,4-dioxane (5 mL) and water (1 mL). The mixture should be sparged with inert gas for another 10 minutes.[12]
-
Place the flask in a preheated oil bath at 85-100 °C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), remove the flask from the heat and allow it to cool to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) - Amination
This protocol describes the displacement of the chloride with an amine, a fundamental step in building many kinase inhibitors.[13]
Objective: To synthesize 6-Amino-2,4-dimethylnicotinonitrile derivatives.
Reaction Scheme: (Illustrative scheme: this compound reacts with a primary or secondary amine, often with a base, to yield the 6-Amino-2,4-dimethylnicotinonitrile product.)
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | C₈H₇ClN₂ | 166.61 | 1.0 | 1.0 |
| Amine (Primary or Secondary) | R¹R²NH | Varies | 1.5 | 1.5 |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5 mL | - |
Equipment:
-
Sealed reaction vial or microwave vial
-
Magnetic stirrer and stir bar
-
Heating block or microwave reactor
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Chromatography equipment (TLC, column chromatography or preparative HPLC)
Procedure:
-
To a reaction vial, add this compound (1.0 eq) and a magnetic stir bar.
-
Add the solvent, DMF (5 mL).
-
Add the desired amine (1.5 eq) followed by the base, DIPEA (2.0 eq).
-
Seal the vial tightly with a cap.
-
Place the vial in a preheated heating block at 100-120 °C (or use a microwave reactor with appropriate settings).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-16 hours), remove the vial from the heat and allow it to cool to room temperature.
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing ice-water (50 mL) to precipitate the product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold diethyl ether.
-
If a precipitate does not form, perform an aqueous work-up by diluting with water and extracting with a suitable organic solvent like ethyl acetate.
-
Dry the crude product under vacuum.
-
If necessary, purify the product further by recrystallization or flash column chromatography.
Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
Working with chlorinated heterocyclic compounds requires strict adherence to safety protocols. Always consult the Safety Data Sheet (SDS) before handling.[14][15][16]
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[15][16]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[15]
-
Environmental: May be toxic to aquatic life with long-lasting effects.[14]
Personal Protective Equipment (PPE) and Handling:
| Precaution | Specification |
| Ventilation | Use only in a well-ventilated area, preferably within a chemical fume hood.[15] |
| Eye Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[15] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[17] |
| Skin/Body | Wear a lab coat. For larger quantities, consider impervious clothing.[15] |
| Respiratory | If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[14] |
| Handling | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15] Avoid creating dust. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[14][15] |
Conclusion
This compound is a powerful and versatile intermediate in medicinal chemistry. Its well-defined reactivity, particularly at the C6-chloro position, allows for the efficient and modular synthesis of complex molecules. As demonstrated, its primary role as a precursor to potent kinase inhibitors, especially within the JAK family, underscores its importance in the development of modern targeted therapeutics. The protocols provided herein offer a reliable foundation for researchers to leverage this key building block in their own drug discovery and development programs.
References
- 1. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. drughunter.com [drughunter.com]
- 3. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.se [fishersci.se]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2,4-dimethylnicotinonitrile
Welcome to the technical support center for the synthesis of 6-Chloro-2,4-dimethylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and improve your yield.
Introduction
The synthesis of this compound is a critical process for the development of various pharmaceutical compounds. Achieving a high yield of a pure product can be challenging. This guide is structured to address common issues encountered during the synthesis, providing explanations for the underlying chemistry and offering practical solutions.
A prevalent synthetic route involves the cyclization of a suitable precursor to form a hydroxynicotinonitrile derivative, followed by a chlorination step. This guide will focus on troubleshooting this common pathway.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the 2,4-dimethyl-6-hydroxynicotinonitrile intermediate?
A common and efficient method is the reaction of an enaminone with malononitrile. Specifically, (E)-4-(dimethylamino)but-3-en-2-one can be reacted with malononitrile in the presence of a base catalyst to form the desired pyridinone ring structure.
Q2: Which chlorinating agent is most effective for converting the hydroxyl group to a chloro group?
Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of hydroxypyridines.[1][2] It is typically used in excess and can also serve as the solvent for the reaction. Other reagents like thionyl chloride (SOCl₂) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ can also be employed.[3][4]
Q3: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)?
POCl₃ is a highly corrosive and moisture-sensitive substance. It reacts violently with water, producing toxic hydrogen chloride gas and phosphoric acid.[5][6] Therefore, all reactions must be conducted in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7][8][9]
Q4: How can I monitor the progress of the chlorination reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[10] A suitable solvent system should be developed to clearly separate the starting material (hydroxynicotinonitrile) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What is the typical work-up procedure for a reaction involving POCl₃?
After the reaction is complete, the excess POCl₃ must be quenched cautiously. The reaction mixture is typically cooled in an ice bath and slowly added to crushed ice or a cold aqueous solution of a base like sodium bicarbonate or sodium hydroxide. This process should be done with extreme care due to the vigorous and exothermic reaction of POCl₃ with water.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides step-by-step solutions.
Problem 1: Low Yield of the 2,4-dimethyl-6-hydroxynicotinonitrile Intermediate
Possible Causes:
-
Incomplete Cyclization: The cyclization reaction may not have gone to completion.
-
Side Reactions: Competing side reactions can consume the starting materials or the desired product.
-
Incorrect Stoichiometry: An improper ratio of reactants and catalyst can lead to a lower yield.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.
Solutions:
-
Optimize Reaction Time and Temperature: Experiment with increasing the reaction time or gradually increasing the temperature while monitoring the reaction progress by TLC.
-
Adjust Stoichiometry: Ensure the molar ratios of the enaminone, malononitrile, and base catalyst are correct. A slight excess of the more volatile reactant may be beneficial.
-
Choice of Base Catalyst: The choice of base can significantly impact the reaction. Common bases for this type of condensation include piperidine, triethylamine, or sodium ethoxide. Experiment with different bases to find the most effective one for your specific substrate.
-
Ensure Anhydrous Conditions: Moisture can interfere with the reaction. Use dry solvents and glassware.
Problem 2: Low Yield of this compound During Chlorination
Possible Causes:
-
Incomplete Chlorination: The conversion of the hydroxyl group to the chloro group may be incomplete.
-
Hydrolysis of the Product: The chloro-substituted product can be sensitive to hydrolysis back to the hydroxy compound during work-up.
-
Degradation of Product: The product might be unstable under the reaction conditions, especially at high temperatures for extended periods.
-
Inefficient Quenching and Extraction: Product loss can occur during the work-up and extraction phases.
Solutions:
-
Increase Reaction Temperature and Time: Chlorination with POCl₃ often requires heating. Refluxing the mixture is a common practice.[1] Monitor the reaction by TLC to determine the optimal reaction time.
-
Use of a Co-solvent or Additive: In some cases, adding a high-boiling point solvent or a tertiary amine like N,N-dimethylaniline can facilitate the reaction.
-
Careful Work-up: Ensure the quenching process is performed at a low temperature to minimize hydrolysis. Rapid extraction into a non-polar organic solvent after neutralization is crucial.
-
Purification Strategy: Consider purification methods other than aqueous extraction if the product shows significant water solubility or susceptibility to hydrolysis. Column chromatography on silica gel is a common purification technique.
Problem 3: Formation of Impurities
Possible Causes:
-
Hydrolysis of the Nitrile Group: The nitrile group (-CN) can be hydrolyzed to an amide (-CONH₂) or a carboxylic acid (-COOH) under acidic or basic conditions, especially during a prolonged or high-temperature work-up.[11][12]
-
Over-chlorination: While less common for the pyridine ring itself under these conditions, aggressive chlorinating conditions could potentially lead to other chlorinated byproducts.
-
Polymerization/Decomposition: At high temperatures, starting materials or products may decompose or polymerize.
Solutions:
-
Control Work-up Conditions: Minimize the time the reaction mixture is in contact with strong acids or bases. Use moderate pH conditions for neutralization whenever possible.
-
Optimize Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. The optimal conditions should be determined through careful experimentation and monitoring.
-
Purification: Develop an effective purification strategy to remove byproducts. This may involve recrystallization, column chromatography, or distillation under reduced pressure.
Experimental Protocols
Illustrative Protocol for Chlorination with POCl₃
Disclaimer: This is a general protocol and should be optimized for your specific setup and scale.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 2,4-dimethyl-6-hydroxynicotinonitrile (1.0 eq).
-
Addition of Reagent: Carefully add phosphorus oxychloride (3.0-5.0 eq) to the flask in a fume hood. The POCl₃ can often be used as the solvent.
-
Reaction: Heat the reaction mixture to reflux (around 105-110 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
-
Quenching: Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Possible Cause | Recommended Action |
| Low Yield (Cyclization) | Incomplete reaction | Increase reaction time/temperature; check catalyst |
| Side reactions | Optimize conditions; ensure anhydrous setup | |
| Low Yield (Chlorination) | Incomplete chlorination | Increase POCl₃ stoichiometry; increase temperature/time |
| Product hydrolysis | Careful, cold work-up; rapid extraction | |
| Impurity Formation | Nitrile hydrolysis | Minimize exposure to acid/base during work-up |
| Decomposition | Avoid excessive heat/prolonged reaction times |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Reaction Pathway Overview
Caption: General synthetic pathway.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 3. WO2013020938A1 - Method for the preparation of chlorinated pyridines - Google Patents [patents.google.com]
- 4. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
- 6. nj.gov [nj.gov]
- 7. my.airliquide.com [my.airliquide.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Synthesis routes of 2-Chloro-4,6-dimethylnicotinonitrile [benchchem.com]
- 11. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-Chloro-2,4-dimethylnicotinonitrile by Chromatography
Welcome to the technical support center for the chromatographic purification of 6-Chloro-2,4-dimethylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and its analogs. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
Introduction to Chromatographic Purification of this compound
This compound is a substituted pyridine derivative, a class of compounds frequently encountered in medicinal chemistry and materials science. The presence of a basic pyridine nitrogen atom and a polar nitrile group, combined with the overall molecular structure, can present unique challenges during purification by silica gel chromatography. Common issues include poor peak shape (tailing), co-elution with impurities, and on-column degradation. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic purification of this compound in a question-and-answer format.
Question 1: My purified this compound shows significant peak tailing in the HPLC analysis. What is the cause and how can I resolve this?
Answer:
Peak tailing is a common issue when purifying pyridine-containing compounds on standard silica gel. The primary cause is the interaction between the basic nitrogen of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-uniform elution of the compound, resulting in a "tailing" peak shape.
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic silanol sites.
-
Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your eluent.[1] TEA is a volatile base that will effectively mask the silanol groups, leading to a more symmetrical peak shape.[2][3][4][5]
-
Ammonia in Methanol: For highly polar compounds, a mobile phase of methanol in dichloromethane with a small percentage of a 10% ammonia in methanol solution can be effective.[6]
-
-
Alternative Stationary Phases: If mobile phase additives are not desirable or ineffective, consider using a different stationary phase.
-
Neutral or Basic Alumina: These stationary phases lack the acidic character of silica and can provide better peak shapes for basic compounds.
-
End-capped Silica Gel: This type of silica has been treated to reduce the number of free silanol groups, thereby minimizing unwanted interactions.
-
Question 2: I am struggling to separate this compound from a closely eluting impurity. How can I improve the resolution?
Answer:
Improving the resolution between two closely eluting compounds requires optimizing the selectivity of your chromatographic system. This can be achieved by modifying the mobile phase, changing the stationary phase, or adjusting other chromatographic parameters.
Solutions:
-
Solvent System Optimization:
-
Change Solvent Selectivity: If you are using a standard hexane/ethyl acetate system, try switching to a different solvent combination with different polarity characteristics, such as dichloromethane/methanol or ether/hexane.[6] Even at similar solvent strengths, different solvents can alter the selectivity and improve separation.
-
Gradient Elution: Employing a shallow solvent gradient can help to better resolve closely eluting compounds that are difficult to separate under isocratic (constant solvent composition) conditions.
-
-
Stationary Phase Selection:
-
As mentioned previously, switching to a different stationary phase like alumina or a bonded phase can alter the retention mechanism and improve separation.
-
-
Temperature:
-
For HPLC, adjusting the column temperature can sometimes improve resolution. Lowering the temperature often increases retention and can enhance selectivity, while higher temperatures can improve efficiency but may decrease retention.
-
Question 3: My yield of this compound is low after purification. What are the potential causes and how can I improve recovery?
Answer:
Low recovery can be attributed to several factors, including irreversible adsorption onto the column, degradation of the compound during purification, or co-elution with impurities leading to the discarding of mixed fractions.
Solutions:
-
Minimize On-Column Degradation:
-
Neutralize Silica Gel: The acidic nature of silica gel can cause the degradation of sensitive compounds. Pre-treating the silica gel with a base like triethylamine can help to prevent this. You can do this by preparing a slurry of silica gel in your mobile phase containing 1-3% triethylamine before packing your column.[6]
-
Avoid Harsh Solvents: Ensure that your mobile phase components are not reactive with your compound.
-
-
Prevent Irreversible Adsorption:
-
The use of mobile phase modifiers like triethylamine, as described for peak tailing, will also help to prevent strong, irreversible binding of your basic compound to the silica gel.
-
-
Optimize Fraction Collection:
-
Monitor your column carefully using thin-layer chromatography (TLC) to ensure you are collecting all fractions containing your desired product and not discarding it with early or late eluting impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my reaction mixture when synthesizing this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the chlorination step (e.g., over-chlorinated or under-chlorinated species), and hydrolysis of the nitrile group to the corresponding amide or carboxylic acid. The exact impurity profile will depend on the synthetic route employed. For example, if using phosphorus oxychloride for chlorination, residual phosphorus-containing byproducts may be present.
Q2: How can I monitor the progress of my flash chromatography purification?
A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of flash chromatography. By spotting each collected fraction on a TLC plate alongside a reference spot of your crude reaction mixture, you can identify which fractions contain your purified product.
Q3: What visualization techniques are effective for this compound on a TLC plate?
A3: Due to the presence of the aromatic pyridine ring, this compound is UV active and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent background.[7] For compounds that are not UV active or for additional confirmation, various chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups.[8] An iodine chamber is another simple and often effective visualization method.[7][8][9]
Q4: Can I use reverse-phase chromatography for the purification of this compound?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a very effective technique for the purification of this compound, particularly for achieving high purity on a smaller scale. A typical mobile phase would consist of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[10] For basic compounds, using a high-pH mobile phase with a pH-stable column can also be a powerful strategy to achieve excellent peak shapes and unique selectivity.[11][12][13]
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
A well-developed TLC method is crucial for successful column chromatography.
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the TLC plate.
-
Elution: Develop the plate in a chamber containing a suitable eluent. A good starting point is a mixture of hexanes and ethyl acetate.
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[7] If necessary, use a chemical stain for visualization.
-
Rf Calculation: The retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For optimal separation in column chromatography, aim for an Rf value of 0.2-0.4 for your target compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard, versatile, and allows for UV visualization. |
| Mobile Phase | Hexane/Ethyl Acetate | Good starting point for many organic compounds. |
| Target Rf | 0.2 - 0.4 | Provides a good balance between retention and elution for column chromatography. |
| Visualization | UV (254 nm), KMnO₄, Iodine | Non-destructive (UV) and destructive general-purpose stains.[7][8] |
Protocol 2: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound.
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material you wish to purify.
-
Prepare a slurry of silica gel in your chosen starting mobile phase (determined by TLC). For basic compounds, adding 0.5-1% triethylamine to the mobile phase is recommended to improve peak shape.[1][6]
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the mobile phase or a less polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with your starting mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
-
Fraction Collection:
-
Collect fractions and monitor the elution of your compound by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol with 0.5-1% TEA | Common solvent systems; TEA improves peak shape for basic compounds.[1][6] |
| Elution Mode | Isocratic or Gradient | Gradient elution is often better for complex mixtures. |
| Monitoring | TLC | Essential for identifying pure fractions. |
Visualizations
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing of basic compounds.
General Workflow for Chromatographic Purification
Caption: A typical workflow for the purification of an organic compound.
References
- 1. welch-us.com [welch-us.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. use of Triethylamine - Chromatography Forum [chromforum.org]
- 4. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. silicycle.com [silicycle.com]
- 10. Separation of 2,6-Dichloro-4-methylnicotinonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Use of high‐pH (basic/alkaline) mobile phases for LC–MS or LC–MS/MS bioanalysis [ouci.dntb.gov.ua]
identifying side products in 6-Chloro-2,4-dimethylnicotinonitrile reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2,4-dimethylnicotinonitrile. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a focus on the identification and mitigation of reaction side products. Our approach is grounded in established reaction mechanisms and validated analytical techniques to ensure the integrity and reproducibility of your experimental outcomes.
I. Understanding the Reaction Landscape: Potential Side Products
The synthesis of this compound, while seemingly straightforward, can be accompanied by the formation of several impurities. Understanding the genesis of these side products is the first step toward controlling them. The primary routes to the target molecule often involve the chlorination of a 2,4-dimethylnicotinonitrile precursor. Side products can arise from incomplete reactions, over-reactions, or undesired reactivity of starting materials and reagents.
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the synthesis and purification of this compound, presented in a question-and-answer format.
Question 1: My final product shows a lower than expected purity, with several closely-eluting peaks in the HPLC analysis. What are the likely culprits?
This is a common issue and often points to the presence of isomeric or closely related impurities. The most probable side products in this scenario are:
-
Unreacted Starting Material (2,4-dimethylnicotinonitrile): This is the most straightforward impurity to identify. Its presence indicates an incomplete reaction.
-
Isomeric Byproducts: Depending on the chlorinating agent and reaction conditions, chlorination may not be perfectly regioselective, leading to the formation of other chlorinated isomers.
-
Di-chlorinated Species: Over-reaction can lead to the introduction of a second chlorine atom onto the pyridine ring.
dot
Caption: Logical flow of product and side product formation.
Troubleshooting Steps:
-
Reaction Monitoring: Implement rigorous in-process monitoring using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.
-
Control of Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. A slight excess may be necessary for complete conversion, but a large excess increases the risk of di-chlorination.
-
Temperature and Reaction Time: Optimize the reaction temperature and time. Insufficient time or temperature can lead to incomplete reactions, while excessive conditions can promote over-reaction.
Question 2: My mass spectrometry data shows a peak with a mass corresponding to the addition of an oxygen atom to my product. What is this?
This is likely a pyridine N-oxide derivative. Pyridine nitrogens are susceptible to oxidation, which can occur if oxidizing agents are present or during workup and storage.
Mechanism of Formation:
Pyridine N-oxides can form through the reaction of the pyridine nitrogen with oxidizing agents that may be present as impurities in the reagents or formed during the reaction.
Mitigation Strategies:
-
Use of High-Purity Reagents: Ensure that all solvents and reagents are free from oxidizing impurities.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.
-
Proper Storage: Store the final product under an inert atmosphere and protected from light to minimize degradation.
Question 3: I am observing a significant amount of a dark, tar-like substance in my reaction flask. What could be causing this?
The formation of dark, insoluble materials often indicates polymerization or decomposition of starting materials or products. This can be triggered by excessive heat or the presence of certain impurities.
Preventative Measures:
-
Temperature Control: Maintain strict control over the reaction temperature. Use a temperature-controlled reaction vessel and monitor the internal temperature throughout the process.
-
Reagent Purity: Ensure the purity of your starting materials and reagents. Acidic or basic impurities can sometimes catalyze polymerization reactions.
-
Degassing Solvents: Degassing solvents prior to use can remove dissolved oxygen, which can sometimes initiate decomposition pathways.
III. Analytical Protocols for Impurity Identification
Accurate identification of side products is crucial for process optimization and ensuring the quality of the final compound. A combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC) Method for Isomer Separation
The separation of closely related pyridine isomers can be challenging due to their similar physicochemical properties. A well-developed HPLC method is essential.[1]
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
dot
Caption: Workflow for HPLC analysis of reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.[2]
Table 2: GC-MS Method Parameters
| Parameter | Recommended Conditions |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 50-400 m/z |
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different chlorinating agent, and how will that affect the side product profile?
Different chlorinating agents (e.g., N-chlorosuccinimide, sulfuryl chloride, phosphorus oxychloride) can have different reactivities and selectivities.[3][4] It is crucial to perform a small-scale trial and analyze the product mixture thoroughly to understand the impact on impurity formation.
Q2: How can I effectively remove di-chlorinated impurities?
Di-chlorinated byproducts are typically less polar than the mono-chlorinated product. They can often be separated by column chromatography on silica gel. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is usually effective.
Q3: What is the best way to confirm the structure of an unknown impurity?
For definitive structural elucidation, isolation of the impurity by preparative HPLC or column chromatography is necessary, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Q4: Are there any known degradation pathways for this compound?
Halogenated pyridines can be susceptible to nucleophilic substitution, where the chlorine atom is displaced.[5] This is more likely to occur under basic conditions or in the presence of strong nucleophiles. Hydrolysis of the nitrile group to a carboxylic acid or amide can also occur under acidic or basic conditions.[6]
V. References
-
BenchChem. (2025). Technical Support Center: Managing Difficult-to-Separate Pyridine Isomers. --INVALID-LINK--
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. --INVALID-LINK--
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. --INVALID-LINK--
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. --INVALID-LINK--
-
BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. --INVALID-LINK--
-
Hughes, D. L. (2015). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. --INVALID-LINK--
-
ResearchGate. (n.d.). Degradation Pathways | Request PDF. --INVALID-LINK--
-
Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica.
-
ResearchGate. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. --INVALID-LINK--
-
MDPI. (2022). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. --INVALID-LINK--
-
ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. --INVALID-LINK--
-
Google Patents. (n.d.). US4256894A - Preparation of chlorinated pyridines. --INVALID-LINK--
-
ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... --INVALID-LINK--
-
Dattakala College of Pharmacy. (2024). A Review on Effect of Impurities in Pharmaceutical Substances. --INVALID-LINK--
-
ResearchGate. (2022). (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. --INVALID-LINK--
-
cromlab-instruments.es. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. --INVALID-LINK--
-
NIH. (2021). New Insights into the Degradation Path of Deltamethrin. --INVALID-LINK--
-
RSC Publishing. (2017). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. --INVALID-LINK--
-
PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. --INVALID-LINK--
-
IJPPR. (2019). Impurities Characterization in Pharmaceuticals: A Review. --INVALID-LINK--
-
ChemRxiv. (2021). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. --INVALID-LINK--
-
Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. --INVALID-LINK--
-
Waters. (n.d.). Impurities Application Notebook. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). A Novel High Resolution Accurate Mass Orbitrap-Based GC-MS Platform for Routine Analysis of Short Chained Chlorinated Paraffins. --INVALID-LINK--
-
Mol-Instincts. (n.d.). 5,6-dimethylnicotinonitrile. --INVALID-LINK--
-
Semantic Scholar. (2022). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine- 3-carbonitrile. --INVALID-LINK--
-
PubMed. (1997). Degradation pathways of salmon calcitonin in aqueous solution. --INVALID-LINK--
-
European Patent Office. (n.d.). DEHALOGENATION OF HALOGENATED COMPOUNDS. --INVALID-LINK--
-
KEGG. (n.d.). KEGG PATHWAY: Nitrotoluene degradation - Lichenicola cladoniae. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. researchgate.net [researchgate.net]
- 6. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with 6-Chloro-2,4-dimethylnicotinonitrile
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 6-Chloro-2,4-dimethylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is not just on protocols, but on the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.
Understanding the Substrate: this compound
Before delving into troubleshooting, it is crucial to understand the electronic and steric characteristics of this compound. This substrate presents a unique set of properties that influence its reactivity in palladium-catalyzed cross-coupling reactions:
-
Electron-Deficient Pyridine Ring: The nitrogen atom and the cyano group at the 3-position withdraw electron density from the pyridine ring, making it electron-deficient. This electronic nature can affect the rates of oxidative addition and reductive elimination in the catalytic cycle.
-
Steric Hindrance: The two methyl groups at the 2- and 4-positions introduce steric bulk around the reactive C6-Cl bond and the pyridine nitrogen. This can influence ligand coordination and the approach of coupling partners.
-
Coordinating Nitrogen Atoms: Both the pyridine ring nitrogen and the nitrile nitrogen have the potential to coordinate to the palladium center, which can sometimes lead to catalyst inhibition or the formation of off-cycle inactive species.
These features are central to many of the challenges encountered when using this substrate and will be a recurring theme in our troubleshooting discussions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the likely causes and how can I address them?
Answer:
Low conversion in the Suzuki-Miyaura coupling of this substrate is a common issue, often stemming from the inherent lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, and potential catalyst inhibition. Here is a systematic approach to troubleshooting:
1. Catalyst System Integrity and Choice:
-
Oxidative Addition is Often Rate-Limiting: The C-Cl bond of your substrate is relatively strong. A standard catalyst like Pd(PPh₃)₄ may not be active enough.
-
Expert Insight: For electron-deficient aryl chlorides, highly active catalyst systems are essential. We recommend using a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed palladium(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Excellent starting points are biarylphosphine ligands like SPhos , XPhos , or RuPhos . These ligands promote the challenging oxidative addition step and can sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[1]
-
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to inactive catalyst species.
-
Troubleshooting Step: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to favor the formation of the active monoligated palladium species and prevent catalyst aggregation.
-
2. Base Selection and Impact:
-
Insufficient Basicity: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
-
Expert Insight: For challenging couplings with chloropyridines, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is frequently a superior choice to weaker bases like sodium or potassium carbonate.[1] Cesium carbonate (Cs₂CO₃) can also be effective. The base must be strong enough to facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation step.
-
-
Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom, especially in the presence of water at elevated temperatures.
-
Troubleshooting Step: Use anhydrous solvents and consider switching from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), which are less prone to protodeboronation.[2]
-
3. Reaction Conditions:
-
Temperature: Higher temperatures are often necessary to overcome the activation barrier for C-Cl bond cleavage.
-
Troubleshooting Step: If you are running the reaction at 80 °C, consider incrementally increasing the temperature to 100-120 °C. However, be mindful that excessively high temperatures can lead to catalyst decomposition and side reactions.
-
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.
-
Self-Validation: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas your solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Question 2: I am observing significant hydrodehalogenation of my this compound starting material. How can I minimize this side reaction?
Answer:
Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction with electron-deficient aryl chlorides. It often occurs when the desired reductive elimination is slow relative to competing pathways involving palladium-hydride species.
-
Source of Hydride: The hydride can originate from various sources, including the solvent (e.g., alcohols), the base (e.g., hydroxide impurities), or from β-hydride elimination from certain coupling partners.
-
Minimization Strategies:
-
Choice of Base: Avoid using bases that can readily generate hydroxide, such as alkali metal hydroxides, especially with protic solvents. K₃PO₄ is often a good choice to minimize this.
-
Solvent Selection: Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or CPME (cyclopentyl methyl ether).
-
Ligand Choice: The steric and electronic properties of the ligand can influence the relative rates of reductive elimination and pathways leading to hydrodehalogenation. Screening different bulky phosphine ligands can be beneficial.
-
Temperature Optimization: Running the reaction at the lowest effective temperature can sometimes suppress hydrodehalogenation more than the desired coupling.
-
Section 2: Buchwald-Hartwig Amination
Question 3: My Buchwald-Hartwig amination with this compound and a primary amine is sluggish and gives a low yield. What should I try?
Answer:
The Buchwald-Hartwig amination of this substrate can be challenging due to the factors previously discussed. Here's how to approach troubleshooting:
1. Catalyst System is Key:
-
Ligand Selection: Standard phosphine ligands are often ineffective for the amination of aryl chlorides.
-
Expert Insight: Highly active, sterically hindered biarylphosphine ligands are essential. For primary amines, ligands such as BrettPhos , RuPhos , or Josiphos -type ligands are excellent choices.[3] These ligands facilitate both the oxidative addition and the reductive elimination steps.
-
-
Palladium Precatalyst: The choice of palladium source can impact the efficiency of generating the active Pd(0) species.
-
Recommendation: Consider using a well-defined palladium precatalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3). These are often more efficient and reproducible than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
2. The Critical Role of the Base:
-
Strong, Non-Nucleophilic Base Required: The amination requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Standard Choice: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.[3]
-
Alternative for Base-Sensitive Substrates: If your substrate or product is sensitive to NaOtBu, lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be used, though they may require higher temperatures or more active catalyst systems.
-
3. Reaction Parameters:
-
Solvent: Anhydrous, aprotic solvents are crucial. Toluene and 1,4-dioxane are common choices.
-
Temperature: These reactions typically require heating, often in the range of 90-110 °C, to drive the reaction to completion.
Section 3: Sonogashira Coupling
Question 4: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but I am primarily observing homocoupling of the alkyne (Glaser coupling). How can I favor the cross-coupling product?
Answer:
Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when the cross-coupling is slow. This is often promoted by the presence of oxygen and the copper(I) co-catalyst.
1. Minimizing Homocoupling:
-
Strictly Anaerobic Conditions: The Glaser homocoupling is an oxidative process. It is imperative to rigorously exclude oxygen from the reaction mixture. Ensure all reagents, solvents, and the reaction vessel are thoroughly degassed.
-
Copper-Free Conditions: While traditional Sonogashira couplings use a copper(I) co-catalyst, this can often promote homocoupling.
-
Expert Recommendation: For challenging substrates, consider a copper-free Sonogashira protocol .[4][5][6][7] These conditions often employ a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., P(tBu)₃) and an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent like DMF or THF.
-
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.
2. Promoting the Cross-Coupling:
-
Catalyst System: The lower reactivity of the C-Cl bond requires a highly active palladium catalyst.
-
Recommended System: A combination of Pd(OAc)₂ or Pd₂(dba)₃ with a ligand like SPhos or XPhos can be effective. N-heterocyclic carbene (NHC) ligands have also shown promise in couplings of aryl chlorides.
-
-
Base and Solvent: A suitable amine base is required to deprotonate the terminal alkyne. Triethylamine is a common choice. Aprotic polar solvents like DMF or NMP can be beneficial.
Experimental Protocols: Starting Points
These protocols are intended as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific coupling partners.
Suzuki-Miyaura Coupling Protocol
Caption: General workflow for Suzuki-Miyaura coupling.
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid or pinacol ester (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and SPhos (4-10 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane or toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
Caption: General workflow for Buchwald-Hartwig amination.
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.2-1.4 equiv.), a palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), and additional RuPhos ligand (1.5-4.5 mol%) if needed.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, carefully quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Copper-Free Sonogashira Coupling Protocol
Caption: General workflow for copper-free Sonogashira coupling.
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed DMF or THF, followed by the terminal alkyne (1.2-1.5 equiv.) and triethylamine (Et₃N, 2.0-3.0 equiv.).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Recommended Starting Conditions
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) | SPhos (4-10%) | K₃PO₄ | 1,4-Dioxane | 100-110 |
| Buchwald-Hartwig | RuPhos Pd G3 (1-3%) | RuPhos | NaOtBu | Toluene | 90-110 |
| Sonogashira (Cu-free) | Pd(OAc)₂ (2-5%) | SPhos (4-10%) | Et₃N | DMF | 80-100 |
Visualizing the Catalytic Cycles
Understanding the fundamental steps of the catalytic cycle is key to effective troubleshooting.
Caption: Simplified catalytic cycles for key cross-coupling reactions.
References
- 1. WO2018222795A1 - Substituted nitrogen containing compounds - Google Patents [patents.google.com]
- 2. CN1835922A - Process for preparing 4-aryl-nicotinamide derivatives - Google Patents [patents.google.com]
- 3. WO2018093569A1 - Substituted bicycle heterocyclic derivatives useful as romk channel inhibitors - Google Patents [patents.google.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Asymmetric Michael Reaction of Methyl Alkynyl Ketone Catalyzed by Diphenylprolinol Silyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of 2,6-dimethyl-4-arylpyridine- 3,5-dicarbonitrile: a paired electrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions Involving 6-Chloro-2,4-dimethylnicotinonitrile
Disclaimer: This document is intended as a technical support guide for researchers, scientists, and drug development professionals. The information provided is based on available data for analogous compounds and general principles of chemical safety. It is not a substitute for a thorough risk assessment, experimental validation, and adherence to all applicable safety regulations. Users are strongly encouraged to perform their own thermal hazard analysis, such as Differential Scanning Calorimetry (DSC), on their specific reaction mixtures before scaling up any process.
Introduction
6-Chloro-2,4-dimethylnicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug development.[1] As with many heterocyclic compounds containing reactive functional groups, its synthesis and subsequent reactions can present thermal hazards. This guide is designed to provide technical support for managing potential exothermic events, ensuring both the safety of laboratory personnel and the integrity of the experimental results. The principles and procedures outlined here are grounded in established chemical safety practices and an analysis of the reactivity of structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
-
Exothermic Reactions: Synthesis and subsequent functional group transformations can be highly exothermic. For instance, chlorination reactions, often employing reagents like phosphorus oxychloride, can generate significant heat.[2][3]
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo exothermic decomposition. When heated to decomposition, related chloropyridine compounds emit highly toxic fumes of chlorides, nitrogen oxides, and potentially phosgene.[4]
Q2: What are the known hazardous decomposition products of similar compounds?
Upon thermal decomposition, analogous chlorinated nitrogen-containing heterocyclic compounds are known to produce a range of hazardous substances, including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen chloride gas[5]
Q3: What are some common reagents used in the synthesis of this compound that require special handling?
A common reagent for the synthesis of chloropyridines is phosphorus oxychloride (POCl₃) .[6] This reagent is highly reactive and presents several hazards:
-
It reacts violently with water, releasing hydrogen chloride gas.[7][8]
-
Quenching of excess POCl₃ can be deceptive. At low temperatures, the reaction with water is sluggish, which can lead to an accumulation of the reagent. As the mixture warms, a delayed and potentially uncontrollable exothermic reaction can occur.[9][10][11]
Q4: What immediate steps should be taken in case of a suspected runaway reaction?
In the event of a rapid, unexpected temperature increase, the following actions should be taken immediately:
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Stop Reagent Addition: If reagents are being added, cease the addition immediately.
-
Enhance Cooling: Ensure the cooling bath is making good contact with the flask and has sufficient capacity. Add more ice or switch to a colder cooling medium if possible.
-
Increase Stirring: If safe to do so, increase the stirring rate to improve heat transfer and prevent the formation of localized hot spots.
-
Emergency Quenching: If the temperature continues to rise uncontrollably, and a pre-planned quenching procedure is in place, execute it with extreme caution.
-
Evacuate: If the situation cannot be brought under control, evacuate the area immediately and activate emergency protocols.
Troubleshooting Guides for Exothermic Events
This section provides detailed guidance for specific issues that may be encountered during reactions involving this compound.
Issue 1: Rapid and Uncontrolled Temperature Spike During Reaction
-
Potential Causes:
-
Excessive Reagent Addition Rate: The rate of addition of a reactive reagent is too high for the cooling system to dissipate the generated heat.
-
Inadequate Cooling: The cooling bath is too small, not cold enough, or there is poor heat transfer between the bath and the reaction flask.
-
Poor Mixing: Inefficient stirring is leading to the formation of localized hot spots where the reaction is accelerating.[12]
-
Reaction Induction Period: Some reactions have an induction period, after which the reaction rate increases dramatically.
-
-
Recommended Solutions:
-
Immediate Actions:
-
Stop the addition of all reagents.
-
Ensure the cooling system is functioning at maximum capacity.
-
Increase the stirring speed.
-
-
Proactive Measures:
-
Controlled Addition: Add reactive reagents dropwise or via a syringe pump to maintain the desired reaction temperature.
-
Adequate Cooling: Use a sufficiently large and cold cooling bath. Ensure good thermal contact between the bath and the reaction vessel.
-
Vigorous Stirring: Employ efficient mechanical or magnetic stirring to ensure homogenous temperature distribution.
-
Scale-Up Caution: Be extremely cautious when scaling up reactions. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. A thermal hazard assessment is crucial before any significant scale-up.[6]
-
-
Issue 2: Delayed and Violent Exotherm During Quenching of Phosphorus Oxychloride (POCl₃)
-
Potential Causes:
-
Quenching at Low Temperature: The hydrolysis of POCl₃ is slow at low temperatures (e.g., 0-5°C), leading to a build-up of unreacted reagent. The reaction can then accelerate uncontrollably as the mixture warms.[9][10]
-
Formation of Metastable Intermediates: Incomplete hydrolysis can form intermediates like phosphorodichloridic acid, which can lead to a delayed release of heat.[13]
-
Improper Quenching Technique: Adding the quenching agent (e.g., water) to the reaction mixture ("normal quench") can create a localized, highly concentrated reaction at the interface, leading to a violent exotherm.
-
-
Recommended Solutions:
-
Use a "Reverse Quench": Always add the reaction mixture containing excess POCl₃ slowly to a vigorously stirred quenching solution (e.g., a slurry of ice and aqueous sodium bicarbonate). Never add the quenching solution to the reaction mixture.[10]
-
Controlled Temperature: Maintain the temperature of the quenching mixture below 20°C by controlling the rate of addition and adding more ice as needed.[10]
-
Sufficient Stirring and Time: After the addition is complete, continue to stir the mixture until all the ice has melted and gas evolution (if using a bicarbonate quench) has ceased. This ensures complete hydrolysis of all reactive phosphorus species.[10]
-
Experimental Protocols
Protocol 1: General Procedure for Managing a Potentially Exothermic Reaction
This protocol outlines a general approach for conducting a reaction with this compound where an exotherm is anticipated.
-
Preparation:
-
Set up the reaction in a clean, dry flask equipped with a magnetic stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and an addition funnel.
-
Place the flask in a cooling bath (e.g., ice-water) of sufficient size.
-
-
Reagent Addition:
-
Dissolve the starting material in an appropriate solvent in the reaction flask and cool to the desired initial temperature.
-
Add the reactive reagent to the addition funnel, diluted with solvent if appropriate.
-
Add the reagent dropwise to the reaction mixture, monitoring the internal temperature closely.
-
Maintain the temperature within the desired range by adjusting the addition rate and the cooling bath.
-
-
Monitoring and Control:
-
Continuously monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
If the temperature begins to rise above the set point, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming.
-
-
Workup:
-
Once the reaction is complete, proceed with a carefully planned quenching and workup procedure.
-
Protocol 2: Safe Quenching of Excess Phosphorus Oxychloride
This protocol provides a safe method for quenching a reaction mixture containing excess POCl₃.
-
Preparation of Quenching Mixture:
-
In a separate, appropriately sized flask, prepare a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate. The volume of this mixture should be sufficient to neutralize the expected amount of HCl generated.
-
-
Reverse Quench:
-
Slowly and dropwise, add the reaction mixture containing the excess POCl₃ to the ice/bicarbonate slurry.
-
Use an addition funnel for controlled addition.
-
-
Temperature Monitoring:
-
Monitor the temperature of the quenching mixture continuously. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.
-
-
Completion and Extraction:
-
After the addition is complete, continue stirring until all the ice has melted and CO₂ evolution has stopped.
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Proceed with the extraction of the product using a suitable organic solvent.
-
Data Presentation
Table 1: Hazard Data for Analogous Compounds
| Compound | CAS Number | Hazard Statements | Hazardous Decomposition Products |
| 2,5-Dichloro-4,6-dimethylnicotinonitrile | 91591-63-8 | Harmful if swallowed, in contact with skin, or if inhaled.[5] | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Chlorine, Hydrogen chloride.[5] |
| 2-Chloro-4,6-dimethylnicotinonitrile | 14237-71-9 | Irritant.[9] | Not specified. |
| 6-Chloro-2-methylnicotinonitrile | 66909-36-2 | Harmful by inhalation, in contact with skin, and if swallowed.[14] | Carbon monoxide, nitrogen oxides, hydrogen chloride.[14] |
| 3-Chloropyridine | 626-60-8 | Not specified. | Emits very toxic fumes of chloride and nitrogen oxides when heated to decomposition.[4] |
Visualizations
Caption: Decision workflow for managing potentially exothermic reactions.
Caption: Recommended workflow for safely quenching excess phosphorus oxychloride.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | 91591-63-8 [chemicalbook.com]
- 7. lanxess.com [lanxess.com]
- 8. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 9. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 10. benchchem.com [benchchem.com]
- 11. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 12. nj.gov [nj.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Some alcohols undergo rearrangement or other unwanted side reacti... | Study Prep in Pearson+ [pearson.com]
common impurities in commercial 6-Chloro-2,4-dimethylnicotinonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2,4-dimethylnicotinonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this reagent is critical to ensure the desired reaction outcomes, yield, and impurity profile of the final product. This guide is designed to provide researchers with a comprehensive understanding of the potential impurities in commercial this compound, their origins, and strategies to mitigate their impact.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial-grade this compound?
Commercial grades of this compound typically have a purity of 98% or higher as determined by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). However, the remaining percentage can consist of several process-related impurities that may interfere with sensitive downstream applications.
Q2: How is this compound synthesized, and what are the likely impurities from this process?
A plausible and common industrial synthesis involves the chlorination of a 6-hydroxy-2,4-dimethylnicotinonitrile precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2] The synthesis of the hydroxy precursor itself can be a source of initial impurities.
Based on this synthetic route, a range of impurities can be anticipated. These are categorized in the table below.
| Impurity Category | Potential Impurities | Likely Source |
| Starting Material & Precursor-Related | 6-hydroxy-2,4-dimethylnicotinonitrile | Incomplete chlorination of the starting material. |
| Isomeric hydroxydimethylnicotinonitriles | Side reactions during the synthesis of the hydroxy precursor. | |
| Unreacted starting materials for precursor synthesis | Carry-over from the synthesis of 6-hydroxy-2,4-dimethylnicotinonitrile. | |
| By-products of Chlorination | Over-chlorinated species (e.g., dichloro-dimethylnicotinonitrile isomers) | Harsh reaction conditions or excess chlorinating agent. |
| Dechlorinated species (2,4-dimethylnicotinonitrile) | Reductive side reactions during synthesis or degradation. | |
| Reagent-Related Impurities | Residual Phosphorus Species (e.g., phosphoric acid, polyphosphates) | From the use of phosphorus oxychloride as the chlorinating agent.[1] |
| Degradation Products | Hydrolysis product (back to 6-hydroxy-2,4-dimethylnicotinonitrile) | Exposure to moisture during storage or in reaction solvents. |
Q3: What analytical methods are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating non-volatile and thermally labile compounds. A reverse-phase method is generally suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile impurities, such as residual starting materials and low molecular weight by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can help identify and quantify impurities with distinct signals.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is crucial for detecting and quantifying trace inorganic impurities, particularly residual phosphorus.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments and links them to potential impurities in this compound.
Scenario 1: My reaction is sluggish or fails to go to completion.
-
Possible Cause: The presence of 6-hydroxy-2,4-dimethylnicotinonitrile can be a significant issue. The hydroxyl group can react with bases or organometallic reagents intended for the chloro-substituent, leading to the consumption of reagents and the formation of unwanted by-products. This effectively reduces the concentration of the desired starting material.
-
Troubleshooting Steps:
-
Confirm the presence of the hydroxy impurity: Analyze the starting material using HPLC or LC-MS. The hydroxy analog will have a different retention time and a molecular weight corresponding to the replacement of -Cl with -OH.
-
Purification: If the hydroxy impurity is present at a significant level, consider purifying the this compound by recrystallization or column chromatography.
-
Adjust Stoichiometry: If purification is not feasible, a carefully calculated excess of the reagent may be required to compensate for its consumption by the impurity. However, this may lead to a more complex product mixture.
-
Scenario 2: I am observing unexpected by-products in my reaction.
-
Possible Cause: The presence of isomeric impurities or over-chlorinated species can lead to the formation of regioisomeric or di-substituted products, respectively. For instance, if your reaction targets the 6-position, an isomeric impurity with the chloro group at a different position will lead to an undesired product isomer.
-
Troubleshooting Steps:
-
Detailed Structural Analysis: Use GC-MS and NMR to identify the structure of the unexpected by-products. This will provide clues about the nature of the impurity in the starting material.
-
Review Supplier's Certificate of Analysis (CoA): Check the CoA for information on isomeric purity. If not specified, contact the supplier for more detailed analytical data.
-
Chromatographic Purification: Develop a robust chromatographic method to separate the desired product from the isomeric by-products.
-
Scenario 3: My final product is contaminated with phosphorus-containing residues.
-
Possible Cause: Residual phosphorus species from the chlorination step with POCl₃ can carry through the synthesis and contaminate the final product. These impurities can be problematic in pharmaceutical applications as they may interfere with downstream processes or pose a toxicological risk.[3]
-
Troubleshooting Steps:
-
Elemental Analysis: Use ICP-MS to quantify the phosphorus content in your starting material and final product.
-
Aqueous Work-up: Incorporate an aqueous wash step during the work-up of your reaction to remove water-soluble phosphorus species.
-
Purification: Recrystallization or silica gel chromatography can be effective in removing phosphorus-containing impurities.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for the purity analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a 70:30 (A:B) mixture, ramp to 10:90 (A:B) over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile at a concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This method is suitable for identifying volatile starting materials and by-products.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Hold at 60 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in dichloromethane at a concentration of 1 mg/mL.
Visualizing Impurity Formation and Troubleshooting
Diagram 1: Plausible Synthetic Pathway and Origin of Impurities
Caption: Synthetic pathway and impurity origins.
Diagram 2: Troubleshooting Workflow for Reaction Failures
Caption: Troubleshooting workflow for reaction issues.
References
preventing decomposition of 6-Chloro-2,4-dimethylnicotinonitrile during reactions
Welcome to the technical support center for 6-Chloro-2,4-dimethylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges during your experiments, with a focus on preventing the decomposition of this molecule. Our goal is to provide you with the expertise and insights needed to ensure the integrity of your reactions and the success of your research.
Understanding the Stability of this compound
This compound is a substituted pyridine derivative containing two primary reactive sites: the chloro group at the 6-position and the nitrile group at the 3-position. The electron-withdrawing nature of the pyridine ring nitrogen and the nitrile group makes the C6-position susceptible to nucleophilic attack, while the nitrile group itself can be prone to hydrolysis under certain conditions. The primary decomposition pathways to be aware of are dehalogenation and nitrile hydrolysis .
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The two primary decomposition pathways are:
-
Dehalogenation: The loss of the chlorine atom from the pyridine ring. This can occur via nucleophilic substitution, reductive dehalogenation, or under certain catalytic conditions.
-
Nitrile Hydrolysis: The conversion of the nitrile group (-CN) into a carboxamide (-CONH₂) and subsequently into a carboxylic acid (-COOH). This is typically promoted by acidic or basic conditions, especially at elevated temperatures.[1][2][3]
Q2: Under what pH conditions is this compound most stable?
A2: While specific data for this molecule is not extensively published, general principles suggest that neutral to slightly acidic conditions are optimal for preventing decomposition. Strong acidic or basic conditions should be avoided, as they can catalyze the hydrolysis of the nitrile group.[1][2] If a basic catalyst is required for a reaction, it is crucial to use the mildest effective base and the lowest possible temperature.
Q3: Can I use high temperatures in my reactions with this compound?
A3: Caution should be exercised with high temperatures. While many reactions, such as nucleophilic aromatic substitutions and cross-coupling reactions, require heat, elevated temperatures can accelerate decomposition.[4] Thermal decomposition studies on similar nitrile-containing compounds indicate that decomposition can become significant at higher temperatures.[5][6] It is recommended to run reactions at the lowest effective temperature and to monitor the reaction progress closely to avoid prolonged heating.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Unwanted Dehalogenation of the Pyridine Ring
Symptom: You observe the formation of 2,4-dimethylnicotinonitrile as a byproduct in your reaction mixture, confirmed by mass spectrometry or NMR.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Reductive Reagents | The presence of strong reducing agents in your reaction can lead to reductive dehalogenation. | Avoid strong reducing agents if the chloro-substituent is to be retained. If a reduction is necessary elsewhere in the molecule, consider a protecting group strategy or use milder, more selective reducing agents. |
| Palladium Catalysis | Certain palladium-catalyzed reactions, especially under hydrogen, can cause dehalogenation. | When performing cross-coupling reactions, carefully select the palladium catalyst and ligands. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[7] |
| High Temperatures | Elevated temperatures can promote thermal decomposition, which may include dehalogenation. | Optimize the reaction temperature. Run a temperature screen to find the lowest temperature at which the desired reaction proceeds at a reasonable rate. |
| Strong Bases | Certain strong bases can promote dehalogenation through various mechanisms. | Use weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates instead of hydroxides or alkoxides where possible.[7] |
Issue 2: Hydrolysis of the Nitrile Group
Symptom: Your product analysis shows the presence of 6-chloro-2,4-dimethylnicotinamide or 6-chloro-2,4-dimethylnicotinic acid.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Acidic Conditions | Strong acidic conditions, especially in the presence of water and heat, will hydrolyze the nitrile to a carboxylic acid.[1][2] | If acidic conditions are required, use the mildest acid possible and keep the temperature low. Anhydrous conditions are highly recommended. |
| Basic Conditions | Strong basic conditions will hydrolyze the nitrile to a carboxylate salt.[1][2] | Use non-aqueous bases or weaker inorganic bases. If an aqueous base is necessary, use it at low temperatures and for the shortest possible time. Consider using a buffer system to maintain a stable pH.[1] |
| Prolonged Reaction Times | Even under mild conditions, prolonged exposure to acidic or basic environments can lead to hydrolysis. | Monitor the reaction closely and work it up as soon as the starting material is consumed. |
| Aqueous Workup | The workup procedure can introduce acidic or basic conditions that cause hydrolysis. | Neutralize the reaction mixture carefully before extraction. Use a buffered wash if necessary. Minimize contact time with aqueous acidic or basic solutions. |
Experimental Protocols to Minimize Decomposition
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general guideline for reacting this compound with a nucleophile (e.g., an amine or an alcohol) while minimizing decomposition.
Materials:
-
This compound
-
Nucleophile (e.g., primary/secondary amine, alcohol)
-
Mild Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the nucleophile (1.2-1.5 equivalents) and the anhydrous solvent.
-
Add the mild base (2.0 equivalents) and stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to the lowest effective temperature (start with a screen from 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guide for Suzuki-Miyaura coupling to substitute the chloro group, with considerations for stability.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Decomposition Pathways and Prevention Strategies
Caption: Key decomposition pathways and preventative measures.
Caption: Recommended workflow for reactions.
References
- 1. quora.com [quora.com]
- 2. 6-Chloro-2-methylnicotinonitrile | C7H5ClN2 | CID 12387737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for Reactions with 6-Chloro-2,4-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving 6-Chloro-2,4-dimethylnicotinonitrile. This guide is designed to provide in-depth, field-proven insights into catalyst selection and troubleshooting for common cross-coupling reactions. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice.
Introduction to the Substrate: this compound
This compound is a substituted chloropyridine, a class of heteroaryl halides that can be challenging substrates in palladium-catalyzed cross-coupling reactions. The chlorine atom at the 6-position is the primary site for oxidative addition, but its reactivity is influenced by the electronic properties of the pyridine ring and the steric hindrance from the adjacent methyl group. The pyridine nitrogen itself can coordinate to the palladium center, potentially inhibiting catalytic activity, making judicious catalyst and ligand selection paramount for successful transformations.[1][2]
Frequently Asked Questions (FAQs)
Q1: Which types of cross-coupling reactions are most suitable for this compound?
This substrate is an excellent candidate for several palladium-catalyzed cross-coupling reactions that are fundamental to modern medicinal chemistry for forming carbon-carbon and carbon-nitrogen bonds. The most common and effective reactions include:
-
Suzuki-Miyaura Coupling: To form C(sp²)-C(sp²) bonds with aryl or vinyl boronic acids/esters. This is one of the most versatile and widely used methods due to the stability and low toxicity of the boron reagents.[3][4]
-
Sonogashira Coupling: To form C(sp²)-C(sp) bonds with terminal alkynes. This reaction is invaluable for introducing alkynyl moieties into aromatic systems.[5][6]
-
Buchwald-Hartwig Amination: To form C(sp²)-N bonds with a wide range of primary and secondary amines. This has become a go-to method for synthesizing arylamines.[1][7]
Q2: Why is catalyst and ligand selection so critical for this specific substrate?
The reactivity of aryl chlorides is significantly lower than that of the corresponding bromides or iodides due to the stronger C-Cl bond.[8][9] This makes the initial oxidative addition step of the catalytic cycle the rate-determining step.[4] To overcome this energy barrier, highly active catalyst systems are required.
Causality Explained:
-
Electron-Rich Ligands: Donate electron density to the palladium center, making it more nucleophilic and facilitating the oxidative addition into the C-Cl bond.
-
Bulky Ligands: Promote the formation of a coordinatively unsaturated, monoligated Pd(0) species, which is the active catalyst.[10] They also accelerate the final reductive elimination step to release the product and regenerate the catalyst.[11]
For this compound, the pyridine nitrogen can act as a competing ligand, deactivating the catalyst.[2] Bulky ligands can sterically shield the palladium center, mitigating this inhibitory effect.
Q3: Can I use a standard catalyst like Pd(PPh₃)₄ for reactions with this chloropyridine?
While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic catalyst, it is often not active enough for challenging substrates like aryl chlorides, especially electron-deficient ones like chloropyridines.[12] You will likely observe low to no conversion.
Recommendation: For Suzuki, Sonogashira, and Buchwald-Hartwig reactions with this compound, it is highly recommended to use a more advanced catalyst system. This typically involves a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) paired with a specialized, bulky, and electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[10][13][14]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Product Yield
This is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting low reaction yield.
Detailed Solutions
-
Inadequate Catalyst Activity:
-
Cause: The energy barrier for oxidative addition into the C-Cl bond is too high for the chosen catalyst.[8]
-
Solution: Switch to a more potent catalyst system. For this substrate, consider palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ combined with bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[10][13][15] Using palladium pre-catalysts, which are air-stable and form the active Pd(0) species in situ, can also improve reliability.[10][16]
-
-
Suboptimal Reaction Temperature:
-
Incorrect Base Selection:
-
Cause: The base plays a crucial role in the transmetalation step (Suzuki) or deprotonating the amine (Buchwald-Hartwig).[1][17] An inappropriate base can lead to a stalled reaction.
-
Solution: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, especially with less reactive chlorides.[17] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.
-
-
Solvent Issues:
-
Cause: Oxygen can oxidize the active Pd(0) catalyst, while water can interfere with the reaction, particularly the transmetalation step.
-
Solution: Ensure you are using anhydrous solvents and that the reaction is thoroughly degassed and run under an inert atmosphere (Argon or Nitrogen).[18] Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are generally good choices.[19]
-
Problem 2: Formation of Black Precipitate (Palladium Black)
-
Cause: The formation of a black precipitate is often "palladium black," which is agglomerated, inactive palladium nanoparticles.[8] This indicates catalyst decomposition and deactivation. It can be caused by impurities, high temperatures for extended periods, or an inappropriate ligand-to-metal ratio.[8][20]
-
Solution:
-
Check Reagent Purity: Ensure starting materials and solvents are free of impurities that could poison the catalyst.[8][18]
-
Optimize Ligand Ratio: For many modern ligands, a 1:1 or 2:1 ligand-to-palladium ratio is optimal. Excess ligand is not always beneficial.[10]
-
Use a Pre-catalyst: Well-defined pre-catalysts are often more stable and less prone to decomposition than catalysts generated in situ from simple palladium salts.[10][16]
-
Avoid THF Anecdotally: Some anecdotal evidence suggests that THF might promote the formation of palladium black in certain Sonogashira reactions.[18][21] Consider an alternative solvent if you consistently see this issue.
-
Problem 3: Side Reactions (e.g., Homo-coupling, Dehalogenation)
-
Cause:
-
Homo-coupling (e.g., Glaser coupling of alkynes in Sonogashira reactions) is often promoted by the presence of oxygen and the copper co-catalyst.[18]
-
Dehalogenation (replacement of Cl with H) can occur, especially if there are sources of hydride in the reaction or if the catalyst system promotes this side pathway.
-
-
Solution:
-
For Homo-coupling: Meticulously degas the reaction mixture and maintain a strict inert atmosphere.[18] Consider using a "copper-free" Sonogashira protocol, which can mitigate this side reaction.[18][22]
-
For Dehalogenation: This can be more complex to solve. Re-evaluating the catalyst system, base, and solvent may be necessary. Sometimes, lowering the reaction temperature can disfavor this pathway.
-
Experimental Protocols & Data
Catalyst System Comparison for Suzuki-Miyaura Coupling
The following table provides a starting point for catalyst system selection for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
| Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Outcome |
| Pd(PPh₃)₄ (5%) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | Low to no conversion |
| Pd(OAc)₂ (2%) | PPh₃ (4%) | K₂CO₃ (2) | Toluene/H₂O | 100 | Low yield |
| Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (2) | Toluene | 110 | Good to Excellent Yield |
| G3-XPhos (2%) | - (Pre-catalyst) | K₃PO₄ (2) | Dioxane | 100 | Good to Excellent Yield |
Data is representative and based on typical outcomes for challenging chloropyridine couplings.[15]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add the palladium pre-catalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[3]
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.[23]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
- 20. mdpi.com [mdpi.com]
- 21. reddit.com [reddit.com]
- 22. thalesnano.com [thalesnano.com]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 6-Chloro-2,4-dimethylnicotinonitrile: An NMR-Centric Approach
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive research. 6-Chloro-2,4-dimethylnicotinonitrile, a substituted pyridine, represents a class of molecules with significant potential in medicinal chemistry and functional materials. This guide provides an in-depth analysis of its structural features using Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against other key analytical techniques. Our focus is to not only present data but to illuminate the rationale behind spectroscopic interpretation, offering a robust framework for researchers in the field.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the definitive structural elucidation of organic molecules in solution.[1] Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides a detailed map of atomic connectivity and spatial relationships. For a molecule like this compound, with its distinct aromatic and aliphatic regions, NMR offers unparalleled insight into its electronic and steric landscape.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying three distinct signals. The chemical shifts are primarily influenced by the electron-withdrawing nature of the pyridine nitrogen, the cyano group, and the chlorine atom, as well as the electron-donating effect of the methyl groups.[2][3][4]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-5 | 7.20 - 7.35 | Singlet (s) | N/A | This proton is on the pyridine ring and is expected to appear in the aromatic region. The singlet multiplicity is due to the absence of adjacent protons. |
| CH₃ (at C-4) | 2.50 - 2.65 | Singlet (s) | N/A | The methyl group at the C-4 position is deshielded by the aromatic ring. The singlet multiplicity indicates no coupling to other protons. |
| CH₃ (at C-2) | 2.40 - 2.55 | Singlet (s) | N/A | This methyl group at the C-2 position is also deshielded by the aromatic ring and shows no proton coupling. |
Disclaimer: The NMR data presented is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. Experimental verification is recommended.
Predicted ¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of this compound is expected to exhibit eight distinct signals, one for each unique carbon atom.[5][6] The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure of the molecule.[7][8]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-6 | 155.0 - 158.0 | Attached to an electronegative chlorine atom and the ring nitrogen, leading to a significant downfield shift. |
| C-2 | 160.0 - 163.0 | The carbon of the pyridine ring attached to a methyl group and adjacent to the nitrogen, resulting in a downfield shift. |
| C-4 | 150.0 - 153.0 | The carbon of the pyridine ring attached to a methyl group and the cyano group, leading to a downfield shift. |
| C-3 | 108.0 - 112.0 | This quaternary carbon is attached to the cyano group and is part of the aromatic ring. |
| C-5 | 123.0 - 126.0 | The only carbon in the ring bonded to a hydrogen, its chemical shift is influenced by the surrounding substituents. |
| CN | 115.0 - 118.0 | The carbon of the nitrile group typically appears in this region.[9] |
| CH₃ (at C-4) | 20.0 - 23.0 | The methyl carbon at the C-4 position appears in the typical aliphatic region. |
| CH₃ (at C-2) | 22.0 - 25.0 | The methyl carbon at the C-2 position is also in the aliphatic region, with a slightly different chemical shift due to its proximity to the nitrogen. |
Disclaimer: The NMR data presented is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. Experimental verification is recommended.
A Comparative Analysis: Beyond NMR
While NMR is a powerful tool, a multi-technique approach provides a more holistic and robust structural confirmation. Here, we compare the insights from NMR with those from Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns of a molecule, which are crucial for confirming the molecular formula.[10] For this compound (C₈H₇ClN₂), the expected molecular ion peak [M]⁺ would be observed at m/z 166, with a characteristic [M+2]⁺ peak at m/z 168 due to the isotopic abundance of ³⁷Cl.[11] Fragmentation would likely involve the loss of a methyl group, a chlorine atom, or the cyano group, providing further structural clues.[12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] For this compound, the FTIR spectrum would be expected to show characteristic absorption bands:
-
C≡N stretch: A strong, sharp absorption band in the range of 2220-2240 cm⁻¹ is indicative of the nitrile group.[15][16][17][18]
-
C=C and C=N stretches: Aromatic ring vibrations would appear in the 1400-1600 cm⁻¹ region.
-
C-H stretches: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C-Cl stretch: A band in the 600-800 cm⁻¹ region would suggest the presence of a carbon-chlorine bond.
Experimental Protocols
To ensure the acquisition of high-quality data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at 298 K.
-
Use a standard single-pulse experiment with a 30° pulse angle.
-
Set the spectral width to 16 ppm, centered at 8 ppm.
-
Employ a relaxation delay of 2 seconds and an acquisition time of 3 seconds.
-
Accumulate 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use the same instrument and sample.
-
Employ a proton-decoupled single-pulse experiment.
-
Set the spectral width to 250 ppm, centered at 125 ppm.
-
Use a relaxation delay of 5 seconds and an acquisition time of 1.5 seconds.
-
Accumulate 1024-4096 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is properly calibrated.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final infrared spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Comparative Structural Analysis
The following diagram illustrates a logical workflow for the comprehensive structural elucidation of this compound, integrating NMR, MS, and FTIR data.
Caption: A workflow diagram for the comparative structural analysis of this compound.
Conclusion
The structural elucidation of this compound is most effectively achieved through a synergistic application of modern analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed and definitive structural information, Mass Spectrometry and FTIR spectroscopy offer crucial complementary data for unambiguous confirmation. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this and other novel heterocyclic compounds, thereby accelerating the pace of innovation in drug development and materials science.
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. The mass spectrometry of chlorinated dibenzo-p-dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Quasi Real-Time Evaluation of High-Resolution Mass Spectra of Complex Chlorinated Paraffin Mixtures and Their Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 15. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 6-Chloro-2,4-dimethylnicotinonitrile
Introduction: 6-Chloro-2,4-dimethylnicotinonitrile is a pivotal intermediate in the synthesis of various high-value compounds, particularly within the pharmaceutical and agrochemical sectors. Its substituted pyridine scaffold makes it an excellent building block for constructing complex molecular architectures. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and chemical manufacturers. This guide provides an in-depth comparison of the primary synthetic strategies for this compound, offering field-proven insights and detailed experimental protocols to inform process development and laboratory-scale synthesis.
Route 1: Classical Approach via Chlorination of a Hydroxypyridine Intermediate
This is arguably the most traditional and well-documented approach. It is a two-stage synthesis that begins with the construction of the 2,4-dimethyl-6-hydroxynicotinonitrile core, followed by a robust chlorination step. The reliability of this pathway makes it a common choice in many research settings.
Overall Strategy & Mechanistic Rationale
The synthesis hinges on the initial formation of a stable pyridone ring, which is then converted to the desired chloro-derivative. The chlorination of a 6-hydroxypyridine (or its tautomeric pyridone form) is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion.[1][2] It serves a dual purpose: it acts as a dehydrating agent and a source of chloride. The hydroxyl group of the pyridone attacks the phosphorus atom of POCl₃, forming a phosphate ester intermediate. This transforms the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion via a nucleophilic aromatic substitution mechanism.[3]
Visualizing the Workflow: Route 1
Caption: Workflow for the synthesis via a hydroxypyridine intermediate.
Experimental Protocol: Chlorination of 2,4-Dimethyl-6-hydroxynicotinonitrile
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethyl-6-hydroxynicotinonitrile (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask in a fume hood. The reaction is often performed neat or with a high-boiling inert solvent.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic step and must be performed with caution.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until pH 7-8 is achieved. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Route 2: Convergent One-Pot Synthesis from Acyclic Precursors
This modern approach leverages a convergent strategy, building the target molecule in a single pot from simple, non-cyclic starting materials. This method is highly attractive for industrial applications due to its process simplification and potential for high throughput. A specific example is detailed in patent literature, showcasing its viability.[4]
Overall Strategy & Mechanistic Rationale
The synthesis begins with a Knoevenagel condensation between an enaminone, (E)-4-(dimethylamino)-3-buten-2-one, and an active methylene compound, malononitrile.[4] This forms a highly functionalized diene intermediate. The subsequent addition of a chlorinating agent, typically a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), triggers a cascade of reactions. This mixture acts as a potent cyclization and chlorinating medium. The reaction proceeds through an intramolecular cyclization to form the pyridine ring, followed by aromatization and chlorination at the 6-position to furnish the final product. The use of PCl₅ in conjunction with POCl₃ often enhances the chlorinating power of the reagent system.
Visualizing the Workflow: Route 2
Caption: One-pot convergent synthesis from acyclic starting materials.
Experimental Protocol (Adapted from CN103508945A)
-
Condensation: In a reaction vessel, dissolve (E)-4-(dimethylamino)-3-buten-2-one (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent such as isopropanol. Add a catalytic amount of an appropriate base (e.g., piperidine acetate or beta-alanine acetate).[4]
-
Reaction (Step 1): Heat the mixture at a controlled temperature (e.g., 60-80 °C) for 2-6 hours until the formation of the intermediate, 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide, is complete.
-
Chlorinative Cyclization: Cool the reaction mixture. In a separate flask, prepare a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). Carefully add the intermediate from the first step to this chlorinating mixture.
-
Reaction (Step 2): Heat the resulting mixture to 80-110 °C for 2-5 hours.[4] The reaction progress should be monitored by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench by carefully pouring it into a mixture of ice and water. Neutralize with a base and extract with an organic solvent. The combined organic layers are then dried, concentrated, and purified as described in Route 1 to give the target product.
Route 3: Synthesis via Modification of a Polychlorinated Pyridine
This route represents a more strategic, albeit potentially more complex, approach starting from a pre-functionalized pyridine ring. The key challenge and opportunity lie in achieving regioselective transformations on a polychlorinated scaffold.
Overall Strategy & Mechanistic Rationale
A plausible starting material for this approach is a 2,4,6-trichloropyridine derivative, such as 2,4,6-trichloronicotinonitrile. The strategy would involve two key selective transformations:
-
Selective Methylation: Introduction of two methyl groups at positions 2 and 4. This is typically achieved via cross-coupling reactions (e.g., Suzuki or Stille coupling) using an appropriate organometallic reagent (e.g., methylboronic acid or trimethyltin). The challenge is the regioselective displacement of chlorides at C2 and C4 while leaving the C6 chloride untouched. The inherent reactivity differences of the chloro-substituents on the pyridine ring, influenced by the electron-withdrawing nitrile group, govern this selectivity.
-
Selective Reduction: An alternative could involve the selective reduction of the chloro groups at C2 and C4, followed by other functionalization methods.
This route is conceptually elegant but requires careful control of reaction conditions to manage regioselectivity, which can be a significant hurdle.[5][6]
Visualizing the Workflow: Route 3 (Conceptual)
Caption: Conceptual workflow for synthesis via a polychlorinated pyridine.
Experimental Protocol: Conceptual Outline
A precise, validated protocol is highly substrate and catalyst-dependent. However, a general procedure for a selective cross-coupling would involve:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the 2,4,6-trichloronicotinonitrile substrate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).
-
Reagent Addition: Add the organometallic methylating agent (e.g., trimethylboroxine or methylboronic acid, ~1.1 eq for the first substitution) dissolved in a degassed solvent system (e.g., Toluene/Water or Dioxane).
-
Reaction: Heat the reaction mixture (e.g., 80-100 °C) and monitor carefully for the selective mono-methylation product.
-
Isolation and Iteration: Upon completion of the first step, the mono-methylated intermediate would be isolated and purified. The process would then be repeated, potentially under different conditions, to introduce the second methyl group at the desired position.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is ultimately dictated by the specific requirements of the project, including scale, budget, available equipment, and desired purity.
| Feature | Route 1: Classical (Hydroxypyridine) | Route 2: Convergent (One-Pot) | Route 3: Strategic (Polychloropyridine) |
| Number of Steps | 2-3 (including precursor synthesis) | 1-2 (potentially one-pot) | 3+ (including precursor and selective steps) |
| Starting Materials | Simple precursors for pyridone ring | Enaminone, malononitrile | Polychlorinated pyridines |
| Key Reagents | POCl₃ | POCl₃, PCl₅, Base catalyst | Palladium catalysts, Organometallics |
| Scalability | Good; well-established procedures. | Excellent; designed for industrial production.[4] | Moderate; catalyst cost and optimization can be issues. |
| Potential Yield | Moderate to High | High (reported total yield of 55.7%).[4] | Variable; highly dependent on selectivity. |
| Key Challenges | Handling of POCl₃, precursor synthesis. | Availability of enaminone starting material. | Achieving high regioselectivity, catalyst cost. |
| Ideal Application | Laboratory research, reliable small-scale synthesis. | Large-scale industrial manufacturing. | Specialty synthesis, analogue development. |
Conclusion and Recommendation
For laboratory-scale synthesis and process validation , Route 1 offers a reliable and well-understood pathway. The procedures are robust and adaptable, making it an excellent choice for producing moderate quantities of the material for research and development.
For industrial-scale production , Route 2 is unequivocally superior. Its convergent, one-pot nature minimizes unit operations, reduces waste, and is designed for high throughput and cost-efficiency, as evidenced by its patenting for industrial application.[4]
Route 3 remains a more specialized and strategic option. While it presents significant challenges in regioselectivity, it offers a powerful platform for creating a diverse library of analogues by varying the nucleophiles or coupling partners used in the selective functionalization steps. It is best suited for medicinal chemistry programs or advanced synthetic research where molecular diversity is a primary goal.
References
- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure of 6-Chloro-2,4-dimethylnicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise three-dimensional arrangement of atoms within these molecules, as revealed by single-crystal X-ray diffraction, is paramount for understanding their biological activity, guiding drug design, and ensuring robust intellectual property.[2][3][4] This guide will delve into the experimental protocols for obtaining and analyzing such structures, present a comparative analysis of relevant crystallographic data, and provide the scientific rationale behind these advanced analytical techniques.
The Significance of Crystallographic Analysis in Drug Development
Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating the absolute three-dimensional structure of small molecules.[5][6] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the spatial arrangement of functional groups influences biological activity.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can impact its stability, solubility, and bioavailability.
-
Rational Drug Design: Providing an empirical basis for the design of new molecules with improved potency and selectivity.[2]
A Comparative Structural Analysis: Insights from a Nicotinonitrile Analogue
The crystal structure of ADPN reveals two independent molecules in the asymmetric unit, indicating slight conformational differences influenced by the crystal packing environment.[7] Key structural features of ADPN that can be compared with the expected structure of 6-chloro-2,4-dimethylnicotinonitrile are summarized in the table below.
| Feature | 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN)[7] | Expected Features for this compound |
| Core Scaffold | Nicotinonitrile | Nicotinonitrile |
| Substituents | 2-amino, 4-(2,4-dichlorophenyl), 6-phenyl | 2,4-dimethyl, 6-chloro |
| Intermolecular Interactions | Hydrogen bonding involving the amino group and nitrile nitrogen. | Primarily van der Waals interactions and potential weak C-H···N or C-H···Cl hydrogen bonds. |
| Molecular Conformation | The phenyl and dichlorophenyl rings are twisted relative to the central pyridine ring. | The methyl groups would likely influence the planarity of the pyridine ring to a lesser extent. |
| Crystal Packing | Driven by hydrogen bonding and π-π stacking interactions. | Expected to be governed by close packing principles to maximize van der Waals forces. |
The presence of the amino group in ADPN facilitates strong hydrogen bonding, a dominant force in its crystal packing.[7] In contrast, this compound lacks strong hydrogen bond donors. Its crystal packing would therefore be dictated by weaker interactions, potentially leading to a different, possibly more compact, packing arrangement. The substitution of bulky phenyl and dichlorophenyl groups in ADPN with smaller methyl and chloro groups in the target compound will also significantly impact the crystal lattice.
Experimental Protocols: From Powder to Single Crystal
The journey from a newly synthesized compound to a refined crystal structure involves several critical steps.[1][4][10] The following protocols provide a comprehensive workflow for researchers.
Protocol 1: Crystallization of Nicotinonitrile Derivatives
The growth of high-quality single crystals is often the most challenging step.[11] Several techniques can be employed, and the choice of solvent is crucial.[3]
1. Solvent Screening:
- Begin by testing the solubility of a small amount (5-10 mg) of the compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, and water) at room temperature and upon gentle heating.
- The ideal solvent will dissolve the compound when hot but show limited solubility at room temperature.[11]
2. Crystallization Techniques: [2][12]
- Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cover the vial to allow for slow evaporation of the solvent over several days.
- Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[12]
- Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath.[11]
dot digraph "Crystallization_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} "Crystallization Workflow Diagram"
Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Analysis
Once suitable crystals are obtained, the next step is to collect and analyze the diffraction data.[10][13]
1. Crystal Mounting:
- Carefully select a well-formed crystal with sharp edges and no visible defects under a microscope.
- Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.
2. Data Collection:
- The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.
- The crystal is rotated, and the diffraction pattern (a series of spots called reflections) is recorded on a detector.[4]
3. Data Processing and Structure Solution:
- The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.
- The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[10]
4. Structure Refinement:
- An initial atomic model is built into the electron density map.
- The atomic positions, and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics like the R-factor.[1]
dot digraph "Data_Analysis_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} "X-ray Data Analysis Workflow"
Comparative Performance with Alternative Techniques
While SCXRD is the gold standard, other techniques provide complementary information for the characterization of small molecules.
| Technique | Information Provided | Advantages | Limitations |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, lattice parameters, and phase purity. | Rapid analysis of bulk material. | Does not provide detailed atomic coordinates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, solution-state conformation. | Provides information about the molecule in solution. | Does not provide solid-state packing information. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity and requires very small sample amounts. | Does not provide structural or conformational information. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Rapid and non-destructive. | Provides limited information on the overall 3D structure. |
Conclusion
The determination of the X-ray crystal structure of this compound and its derivatives is a critical step in their development as potential therapeutic agents. While a definitive structure for the parent compound remains to be published, a comparative analysis with structurally related molecules, such as 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, provides a robust framework for predicting its solid-state behavior. By following the detailed experimental protocols outlined in this guide, researchers can confidently pursue the crystallization and structural elucidation of novel nicotinonitrile derivatives, thereby accelerating the drug discovery and development process.
References
- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 6. 2-Chloronicotinonitrile | C6H3ClN2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. research.aalto.fi [research.aalto.fi]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. Search - Access Structures [ccdc.cam.ac.uk]
- 10. fiveable.me [fiveable.me]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. geo.umass.edu [geo.umass.edu]
mass spectrometry analysis of 6-Chloro-2,4-dimethylnicotinonitrile reaction products
An In-Depth Guide to the Mass Spectrometry Analysis of 6-Chloro-2,4-dimethylnicotinonitrile Reaction Products
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of this compound and its associated reaction products. As a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, ensuring the purity and understanding the impurity profile of this compound is paramount for reaction optimization, process control, and regulatory compliance.
The Synthetic Landscape: Understanding the Analyte and Potential Impurities
This compound is commonly synthesized through the chlorination of a corresponding hydroxypyridine or pyridone precursor, often using reagents like phosphorus oxychloride (POCl₃).[1][2] While effective, these reactions are seldom perfectly selective, leading to a mixture of the desired product and various byproducts. A thorough analysis must, therefore, be capable of identifying and differentiating the target molecule from unreacted starting materials, intermediates, and side-products formed through incomplete reactions or degradation.
Common reaction species include:
-
Starting Material: 2-Hydroxy-4,6-dimethylnicotinonitrile (or its tautomeric form).
-
Target Product: this compound.
-
Potential Byproducts:
-
Over-chlorinated species: Dichloro-dimethylnicotinonitrile isomers may form under harsh conditions.[3]
-
Hydrolysis products: The chloro-group can be susceptible to hydrolysis, reverting to the hydroxy- starting material, particularly during workup.
-
Phosphorylated intermediates: Incomplete reaction with POCl₃ can leave phosphate esters.
-
The ability to resolve and identify these closely related structures is the primary challenge for any analytical method.
Mass Spectrometry: The Cornerstone of Analysis
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), offers unparalleled sensitivity and specificity for analyzing complex reaction mixtures.[4][5] GC-MS is often the preferred method for relatively volatile and thermally stable compounds like halogenated pyridines.[6][7]
Experimental Protocol: GC-MS Analysis
This protocol outlines a robust method for the routine analysis of this compound reaction mixtures.
1. Sample Preparation:
- Rationale: The crude reaction mixture must be diluted to an appropriate concentration for the instrument and to prevent column overload. An extraction step may be necessary to remove inorganic salts or highly polar impurities that are incompatible with the GC system.
- Procedure:
- Accurately weigh ~10 mg of the crude reaction product into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with a suitable solvent like Dichloromethane or Ethyl Acetate.
- If necessary, perform a liquid-liquid extraction against a saturated sodium bicarbonate solution to remove acidic impurities.[8]
- Filter the final solution through a 0.22 µm PTFE syringe filter into a GC vial.
2. Instrumentation and Parameters:
- Rationale: Electron Ionization (EI) is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, creating a molecular fingerprint for confident identification. A non-polar capillary column like a DB-5ms is chosen for its excellent separation of aromatic and moderately polar compounds.
- Instrument: Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer.
- GC Parameters:
- Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5ms).[9]
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (Split ratio 20:1).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
- MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
3. Data Interpretation:
- Molecular Ion (M⁺): The primary goal is to identify the molecular ion peak for the target compound (C₈H₇ClN₂; MW ≈ 166.61 g/mol ).
- Isotopic Pattern: A critical diagnostic feature for chlorinated compounds is the presence of the ³⁵Cl and ³⁷Cl isotopes. This results in a characteristic M⁺ and M+2 peak cluster with an intensity ratio of approximately 3:1, providing strong evidence for the presence of a single chlorine atom.[10]
- Fragmentation: The EI process will cause the molecule to break apart in predictable ways. Key fragments for this compound would likely include the loss of a chlorine radical (M-35), a methyl radical (M-15), or hydrogen cyanide (M-27).[11][12]
Workflow Visualization
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemscene.com [chemscene.com]
- 4. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis routes of 2-Chloro-4,6-dimethylnicotinonitrile [benchchem.com]
- 9. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements | MDPI [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comprehensive Guide to the Cost-Effective Synthesis of 6-Chloro-2,4-dimethylnicotinonitrile for Researchers and Drug Development Professionals
The synthesis of substituted nicotinonitriles is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Among these, 6-Chloro-2,4-dimethylnicotinonitrile stands out as a versatile intermediate. However, the selection of a synthetic route is a critical decision that balances yield, purity, scalability, and, most importantly, cost-effectiveness. This guide delves into a comparative analysis of two primary strategies for obtaining the 2,4-dimethylnicotinonitrile scaffold: a classical multi-step approach involving a Sandmeyer reaction and a more streamlined one-pot synthesis.
At a Glance: A Comparative Overview of Synthetic Strategies
| Parameter | Route 1: Two-Step Synthesis via Sandmeyer Reaction | Route 2: One-Pot Synthesis of an Unchlorinated Analog |
| Target Molecule | This compound | 2-Amino-4,6-dimethylnicotinonitrile |
| Starting Materials | 2-Amino-4,6-dimethylpyridine, Sodium Nitrite, Copper(I) Cyanide | Acetone, Malononitrile, Ammonium Acetate |
| Overall Yield | Moderate (yields for each step are variable) | High (reported yields of 84-94%)[1] |
| Estimated Cost | Higher | Lower |
| Process Complexity | Multi-step, requires isolation of intermediates | One-pot, simpler procedure |
| Scalability | Good | Excellent |
| Key Hazard Considerations | Diazonium salt intermediates can be explosive; use of cyanide salts. | Use of flammable solvents (optional). |
Route 1: The Classical Two-Step Synthesis of this compound
This traditional approach leverages the well-established Sandmeyer reaction to introduce the chloro and cyano functionalities onto a pre-existing pyridine ring. The synthesis proceeds in two distinct steps: the conversion of an amino group to a chloro group, followed by the introduction of the nitrile.
Workflow for the Two-Step Synthesis
Caption: Workflow of the two-step synthesis of this compound.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-Chloro-4,6-dimethylpyridine via Sandmeyer Reaction
-
Diazotization: 2-Amino-4,6-dimethylpyridine is dissolved in a cooled acidic solution (e.g., hydrochloric acid). A solution of sodium nitrite in water is added dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt.
-
Chlorination: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. The reaction is gently warmed to facilitate the evolution of nitrogen gas and the formation of 2-chloro-4,6-dimethylpyridine.
Step 2: Cyanation of 2-Chloro-4,6-dimethylpyridine
-
The isolated 2-chloro-4,6-dimethylpyridine is reacted with a cyanide source, such as copper(I) cyanide, in a suitable solvent (e.g., DMF or DMSO) at elevated temperatures to yield the final product, this compound.
Cost-Effectiveness Analysis of Route 1
The primary cost drivers for this route are the starting material, 2-amino-4,6-dimethylpyridine, and the reagents for the two-step conversion.
| Reagent | Purity | Price (USD/kg) |
| 2-Amino-4,6-dimethylpyridine | 99% | ~$4000[2][3][4] |
| Sodium Nitrite | 98-99% | ~$8-10 (bulk)[5][6][7][8] |
| Copper(I) Cyanide | 98-99% | ~$65-100[9] |
| 2-Chloro-4,6-dimethylpyridine (Intermediate) | 98% | ~$35,800[10] |
The high cost of the starting amine and the intermediate, coupled with the need for a two-step process with intermediate purification, contributes to a higher overall cost for this route. While the Sandmeyer reaction is a reliable method, the handling of potentially explosive diazonium salts and toxic cyanides requires stringent safety protocols, which can add to the operational costs.
Route 2: A Cost-Effective, One-Pot Synthesis of 2-Amino-4,6-dimethylnicotinonitrile
A highly attractive alternative for the synthesis of the core nicotinonitrile scaffold is a one-pot, multi-component reaction. This approach assembles the pyridine ring from simple, inexpensive, and readily available starting materials in a single step. While this route yields the unchlorinated analog, 2-amino-4,6-dimethylnicotinonitrile, it provides a significantly more economical and efficient pathway to a key precursor that can be further functionalized if required.
Workflow for the One-Pot Synthesis
Caption: Workflow of the one-pot synthesis of 2-Amino-4,6-dimethylnicotinonitrile.
Experimental Protocol: One-Pot Synthesis
A mixture of acetone, malononitrile, and ammonium acetate is heated in the presence of a catalyst. Various catalysts have been reported to be effective, including magnesium oxide[11] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA). The reaction is typically carried out under solvent-free conditions or in a minimal amount of a suitable solvent. The product, 2-amino-4,6-dimethylnicotinonitrile, precipitates upon cooling and can be isolated by simple filtration. This method has been reported to provide high yields, often in the range of 84-94%[1].
Cost-Effectiveness Analysis of Route 2
This one-pot synthesis offers significant cost advantages due to the use of inexpensive and bulk-produced starting materials.
| Reagent | Purity | Price (USD/kg) |
| Acetone | Industrial Grade | <$1 |
| Malononitrile | 99% | ~$15-20 |
| Ammonium Acetate | Reagent Grade | ~$5-10 |
The dramatically lower cost of starting materials, combined with a high-yielding, single-step process, makes this route exceptionally cost-effective for producing the core 2-amino-4,6-dimethylnicotinonitrile scaffold. The operational simplicity and reduced waste generation further enhance its appeal for large-scale production.
Conclusion and Future Outlook
For the direct synthesis of This compound , the two-step approach via a Sandmeyer reaction remains a viable, albeit more expensive, option. The primary determinants of its cost-effectiveness are the price of the starting 2-amino-4,6-dimethylpyridine and the efficiency of the two consecutive reactions.
However, for applications where the unchlorinated analog, 2-amino-4,6-dimethylnicotinonitrile , is a suitable precursor, the one-pot synthesis from acetone, malononitrile, and ammonium acetate is demonstrably superior in terms of cost-effectiveness . The use of inexpensive, readily available starting materials and a high-yielding, single-step process provide a compelling economic advantage, particularly for large-scale manufacturing.
Researchers and drug development professionals should carefully consider the final target molecule and the required substitution pattern when selecting a synthetic strategy. If the chloro-substituent is not essential in the initial stages of a synthetic sequence, the one-pot synthesis of the amino-analog offers a highly economical and efficient entry point to this valuable class of nicotinonitrile intermediates. Further process optimization of the one-pot reaction, including catalyst selection and reaction conditions, could lead to even greater cost savings and position it as the preferred industrial method for the production of 2-amino-4,6-dimethylnicotinonitrile.
References
- 1. mdpi.com [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Amino-4,6-dimethylpyridine | CymitQuimica [cymitquimica.com]
- 4. Sigma Aldrich 2-Amino-4,6-dimethylpyridine 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. ingredi.com [ingredi.com]
- 6. Sodium nitrite, 98% 1000 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. strem.com [strem.com]
- 9. Copper (I) Cyanide Manufacturer at Latest Price in Mumbai, Maharashtra [powderpackchem.com]
- 10. 2-Chloro-4,6-dimethylpyridine, 98+% | Fisher Scientific [fishersci.ca]
- 11. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Differentiating Isomers of 6-Chloro-2,4-dimethylnicotinonitrile
In the realm of pharmaceutical development and materials science, the precise structural elucidation of organic molecules is not merely an academic exercise; it is a critical determinant of a compound's function, efficacy, and safety. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit dramatically different biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of 6-Chloro-2,4-dimethylnicotinonitrile and its key positional isomers. While a wealth of spectroscopic data exists for related heterocyclic compounds, this guide synthesizes established principles of NMR, IR, and Mass Spectrometry to provide a predictive framework for distinguishing these closely related molecules. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize these specific isomers in their own work.
The Structural Challenge: Why Isomer Differentiation Matters
This compound and its isomers are substituted pyridine derivatives, a class of compounds with broad applications in medicinal chemistry and agrochemicals. The location of the chloro and methyl substituents on the nicotinonitrile scaffold can profoundly influence factors such as receptor binding, metabolic stability, and toxicity. Consequently, unambiguous identification is paramount during synthesis and quality control. Spectroscopic techniques offer a powerful, non-destructive means to probe the molecular architecture and provide a unique fingerprint for each isomer.
Comparative Spectroscopic Data Analysis
The following sections detail the predicted spectroscopic signatures for this compound and three of its positional isomers. These predictions are grounded in the fundamental principles of substituent effects on the pyridine ring.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, which is directly influenced by the positions of the electron-withdrawing chlorine atom and the electron-donating methyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)
| Compound | Aromatic-H | Methyl-H (C2) | Methyl-H (C4) |
| This compound | ~7.2 (s) | ~2.6 (s) | ~2.4 (s) |
| 2-Chloro-4,6-dimethylnicotinonitrile | ~7.1 (s) | - | ~2.5 (s) |
| 4-Chloro-2,6-dimethylnicotinonitrile | ~7.3 (s) | ~2.7 (s) | - |
| 5-Chloro-2,4-dimethylnicotinonitrile | ~8.5 (s) | ~2.6 (s) | ~2.5 (s) |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | CN | CH₃ (C2) | CH₃ (C4/C6) |
| This compound | ~160 | ~118 | ~158 | ~125 | ~152 | ~117 | ~24 | ~21 |
| 2-Chloro-4,6-dimethylnicotinonitrile | ~155 | ~120 | ~157 | ~128 | ~162 | ~116 | - | ~22, ~20 |
| 4-Chloro-2,6-dimethylnicotinonitrile | ~161 | ~119 | ~150 | ~130 | ~161 | ~115 | ~23 | ~23 |
| 5-Chloro-2,4-dimethylnicotinonitrile | ~158 | ~115 | ~155 | ~135 | ~150 | ~116 | ~25 | ~19 |
Causality Behind the Predictions: The predicted chemical shifts are based on the additive effects of substituents on the pyridine ring. The electron-withdrawing nature of the chlorine atom generally leads to a downfield shift (higher ppm) for nearby protons and carbons, while the electron-donating methyl groups cause an upfield shift (lower ppm). The nitrogen atom in the pyridine ring also has a significant deshielding effect on the adjacent α-carbons and protons. The unique substitution pattern of each isomer results in a distinct set of chemical shifts, allowing for their differentiation.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While the IR spectra of these isomers are expected to be broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be diagnostic.
Table 3: Predicted Characteristic IR Absorption Bands (in cm⁻¹)
| Compound | C≡N Stretch | C=C/C=N Stretch | C-Cl Stretch |
| This compound | ~2230 | ~1600-1450 | ~800-750 |
| 2-Chloro-4,6-dimethylnicotinonitrile | ~2228 | ~1605-1455 | ~810-760 |
| 4-Chloro-2,6-dimethylnicotinonitrile | ~2232 | ~1595-1445 | ~850-800 |
| 5-Chloro-2,4-dimethylnicotinonitrile | ~2225 | ~1590-1440 | ~790-740 |
Rationale for Predictions: The nitrile (C≡N) stretch is a sharp, intense band that is relatively insensitive to the substitution pattern on the ring.[1] The aromatic C=C and C=N stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. The exact positions and intensities of these bands are sensitive to the substitution pattern and can be used for differentiation, though overlap is expected. The C-Cl stretching frequency is also dependent on its position on the ring and can provide a clue to the isomer's identity.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron ionization (EI) is a common technique that leads to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is often unique to a specific isomer.
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | [M-CH₃]⁺ | [M-Cl]⁺ | Isotopic Pattern for [M]⁺ |
| All Isomers | 166 | 151 | 131 | M+2 peak (~33% of M⁺) |
Fragmentation Insights: All four isomers have the same molecular formula (C₈H₇ClN₂) and therefore the same nominal molecular weight of 166 g/mol . A key feature will be the isotopic peak at M+2, which is characteristic of compounds containing one chlorine atom, with an intensity of approximately one-third of the molecular ion peak.[3] The primary fragmentation pathways are expected to involve the loss of a methyl radical ([M-15]⁺) or a chlorine atom ([M-35]⁺). While the m/z values of these major fragments will be the same for all isomers, the relative intensities of these fragments can differ based on the stability of the resulting carbocations, providing a basis for differentiation. For instance, the loss of a methyl group from a position that allows for better charge delocalization in the resulting fragment ion will be a more favorable process, leading to a more intense [M-CH₃]⁺ peak.
Experimental Protocols
To obtain the high-quality spectroscopic data necessary for isomer differentiation, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is recommended. Grind a small amount of the sample with dry KBr powder and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Scan a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition:
-
Scan a mass range of m/z 40-300.
-
The resulting mass spectrum will show the molecular ion and fragment ions.
-
Visualizing the Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of the this compound isomers.
Caption: A workflow diagram for the spectroscopic identification of this compound isomers.
Conclusion
The ability to distinguish between positional isomers is a fundamental requirement in modern chemical research and development. This guide provides a predictive and practical framework for the spectroscopic comparison of this compound and its isomers. By leveraging the distinct electronic environments created by the unique substitution patterns, ¹H and ¹³C NMR, in conjunction with IR and Mass Spectrometry, serve as a powerful and definitive toolset for their unambiguous identification. The provided protocols and predictive data offer a valuable resource for scientists working with these and structurally related compounds, ensuring the integrity and accuracy of their research.
References
A Researcher's Guide to the Synthesis of 6-Chloro-2,4-dimethylnicotinonitrile: Navigating Theoretical vs. Experimental Yields
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted nicotinonitriles serve as crucial building blocks for a wide array of pharmaceutical agents. This guide provides an in-depth technical comparison of the theoretical and experimental yields for the synthesis of 6-Chloro-2,4-dimethylnicotinonitrile, a key intermediate in various synthetic pathways.
Understanding the Synthesis: A Representative Pathway
The synthesis of chlorinated nicotinonitrile derivatives typically involves the cyclization of precursors followed by a chlorination step. A common and effective method for chlorination utilizes phosphorus oxychloride (POCl₃), often in the presence of other reagents like phosphorus pentachloride (PCl₅), to convert a hydroxyl or oxo group on the pyridine ring to a chlorine atom.
Based on analogous preparations, a plausible synthetic route to this compound could start from a corresponding 6-hydroxy- or 6-oxo-2,4-dimethylnicotinonitrile precursor. The critical final step would be the chlorination reaction.
Experimental Protocol: A Model Synthesis
The following protocol is a representative procedure for the chlorination step, adapted from established methods for similar nicotinonitrile derivatives. It is crucial to note that optimization of these conditions would be necessary for the specific synthesis of this compound.
Reaction: Chlorination of 6-Oxo-2,4-dimethyl-1,6-dihydropyridine-3-carbonitrile
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add the starting material, 6-Oxo-2,4-dimethyl-1,6-dihydropyridine-3-carbonitrile.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃). For every 1 mole of the starting material, approximately 1.5 to 2 moles of POCl₃ are typically used. The addition should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Heating: The reaction mixture is then heated to reflux, typically between 105-110°C, and maintained at this temperature for several hours (e.g., 5 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with extreme caution.
-
Neutralization and Extraction: The acidic aqueous solution is then neutralized with a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until a pH of 7-8 is reached. The aqueous layer is then extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to obtain the final, high-purity product.
Theoretical Yield vs. Experimental Reality: A Comparative Analysis
The theoretical yield is the maximum possible amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[1] In contrast, the experimental yield is the actual amount of product obtained after the synthesis is completed and the product is isolated and purified. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield .
Calculating the Theoretical Yield: A Step-by-Step Example
To calculate the theoretical yield of this compound, we will consider the final chlorination step from a hypothetical precursor, 6-Oxo-2,4-dimethyl-1,6-dihydropyridine-3-carbonitrile.
Reaction:
C₈H₈N₂O + POCl₃ → C₈H₇ClN₂ + H₃PO₄ (unbalanced)
A more accurate representation of the reaction stoichiometry with phosphorus oxychloride is complex and often involves the formation of pyrophosphates. For simplicity in this calculation, we will assume a 1:1 molar ratio between the starting material and the product for the purpose of demonstrating the calculation.
Molecular Weights:
-
6-Oxo-2,4-dimethyl-1,6-dihydropyridine-3-carbonitrile (C₈H₈N₂O): 164.16 g/mol
-
This compound (C₈H₇ClN₂): 166.61 g/mol
Calculation:
Let's assume we start with 10.0 grams of 6-Oxo-2,4-dimethyl-1,6-dihydropyridine-3-carbonitrile.
-
Calculate the moles of the limiting reactant:
-
Moles = Mass / Molar Mass
-
Moles of starting material = 10.0 g / 164.16 g/mol = 0.0609 moles
-
-
Determine the moles of the product:
-
Assuming a 1:1 molar ratio, 0.0609 moles of the product will be formed.
-
-
Calculate the theoretical yield in grams:
-
Theoretical Yield = Moles of product × Molar Mass of product
-
Theoretical Yield = 0.0609 moles × 166.61 g/mol = 10.15 grams
-
Therefore, the theoretical yield of this compound from 10.0 grams of the starting material is 10.15 grams.
Factors Influencing Experimental Yield
In practice, achieving the theoretical yield is highly improbable due to various factors that can lead to product loss. Understanding these factors is critical for optimizing the synthesis.[2]
-
Incomplete Reactions: The reaction may not proceed to completion, leaving some starting material unreacted.
-
Side Reactions: The reactants may participate in alternative reaction pathways, leading to the formation of undesired byproducts.
-
Purification Losses: Product is inevitably lost during work-up and purification steps such as extraction, filtration, and chromatography.
-
Reagent Purity: The purity of the starting materials and reagents can significantly impact the reaction's efficiency.
-
Reaction Conditions: Parameters such as temperature, reaction time, and catalyst activity can influence the yield. For instance, in chlorination reactions with POCl₃, careful temperature control is crucial to prevent decomposition and the formation of tars.[3]
Reported Experimental Yields for Analogous Compounds
While a specific experimental yield for this compound is not documented, we can look at the yields reported for similar transformations in the patent literature. For the synthesis of 2-chloro-4-methyl nicotinonitrile, a patent describes a chlorination step with a reported experimental yield of 63% .[3] Another patent reports a 99% yield for the synthesis of 2-Chloro-6-methyl-3-pyridinecarbonitrile from the corresponding pyridone using phosphorus oxychloride.[2]
These values highlight the variability in experimental yields even for very similar reactions, underscoring the importance of optimizing the reaction conditions for each specific substrate.
Comparison of Synthesis Routes
While the chlorination of a pyridone precursor is a common route, alternative methods for synthesizing substituted nicotinonitriles exist. These can include multi-component reactions or the modification of other functional groups on the pyridine ring.
| Synthesis Route | Advantages | Disadvantages | Reported Yields (for similar compounds) |
| Chlorination of Pyridone | Readily available starting materials, well-established methodology. | Use of harsh and corrosive reagents (POCl₃), potential for side reactions. | 63% - 99%[2][3] |
| Multi-component Reactions | High atom economy, can generate molecular diversity quickly. | Often require careful optimization of reaction conditions, may lead to mixtures of products. | Varies widely depending on the specific reaction. |
| Modification of other Functional Groups | Can be useful for late-stage functionalization. | May require multiple steps, potentially lowering the overall yield. | Dependent on the specific transformation. |
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key steps in the synthesis and the logical relationship between theoretical and experimental yields.
Caption: A generalized workflow for the synthesis of this compound.
Caption: The relationship between theoretical yield, experimental yield, and influencing factors.
Conclusion and Future Outlook
The synthesis of this compound, while not explicitly detailed in current literature, can be confidently approached using established methods for analogous compounds. A thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol, and careful optimization of reaction conditions are paramount to maximizing the experimental yield.
For researchers venturing into the synthesis of this and other novel nicotinonitrile derivatives, the key takeaways are:
-
Start with a solid theoretical foundation: Accurately calculate the theoretical yield to establish a benchmark for success.
-
Anticipate and mitigate sources of product loss: Be mindful of the factors that can diminish your experimental yield and take steps to control them.
-
Leverage analogous procedures: In the absence of a direct protocol, draw upon the wealth of information available for similar structures to guide your experimental design.
-
Embrace optimization: The reported yields for similar reactions vary, indicating that a "one-size-fits-all" approach is unlikely to be optimal. Systematic optimization of parameters will be key to achieving high yields.
By integrating these principles, researchers can navigate the challenges of chemical synthesis and efficiently produce the materials needed to drive forward innovation in drug discovery and development.
References
Safety Operating Guide
Proper Disposal of 6-Chloro-2,4-dimethylnicotinonitrile: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, in-depth protocol for the proper disposal of 6-Chloro-2,4-dimethylnicotinonitrile, a halogenated pyridine derivative. Synthesizing technical data with field-proven safety practices, this document serves as an essential resource for ensuring the safe handling and disposal of this compound, thereby protecting both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on data from analogous compounds, this compound should be presumed to be hazardous. The primary concerns associated with this class of chemicals include:
-
Toxicity: Halogenated organic compounds and nitriles can be harmful if swallowed, in contact with skin, or if inhaled.[1] They can cause irritation to the skin, eyes, and respiratory system.
-
Environmental Hazard: Chlorinated pyridines can be persistent in the environment and may be toxic to aquatic life. Their improper disposal can lead to long-term environmental contamination.
-
Reactivity: While generally stable, halogenated compounds can react with strong oxidizing agents.
Table 1: Hazard Profile of this compound (Inferred from Analogous Compounds)
| Hazard Category | Anticipated Hazard | GHS Pictograms (Presumed) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to Toxic | pericolo |
| Skin Corrosion/Irritation | Causes skin irritation | avvertimento |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | avvertimento |
| Hazardous to the Aquatic Environment | Potentially toxic to aquatic life | avvertimento |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound in any capacity, including for disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential to prevent skin contact.
-
Body Protection: A laboratory coat must be worn to protect against accidental splashes.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and safe response is critical to mitigate exposure and prevent the spread of contamination.
For Small Spills:
-
Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operational if the spill occurs within it.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency protocols.
-
Secure: If safe to do so, close the laboratory doors to contain the spill.
Proper Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in the general trash.
Step 1: Waste Segregation
Proper segregation is the most critical step in chemical waste management. Due to its chlorinated nature, this compound waste must be collected separately from non-halogenated organic waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Step 2: Waste Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for "Halogenated Organic Waste." High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " (do not use abbreviations or chemical formulas).
-
The appropriate hazard pictograms (see Table 1).
-
The date of accumulation.
-
Step 3: Accumulation and Storage
-
Store the sealed hazardous waste container in a designated and properly ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
-
Keep a log of the waste being added to the container.
Step 4: Final Disposal
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a permitted hazardous waste facility.[2][3] This process is designed to destroy the organic molecule and scrub the resulting acidic gases.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our environment. A proactive and informed approach to chemical waste management is fundamental to the integrity of scientific research.
References
Navigating the Synthesis of 6-Chloro-2,4-dimethylnicotinonitrile: A Guide to Personal Protective Equipment and Safe Handling
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities demands a rigorous and informed approach to personal protection. This guide provides essential, actionable intelligence on the safe handling of 6-Chloro-2,4-dimethylnicotinonitrile, a compound that, while promising, requires meticulous safety protocols. Our goal is to empower you with the knowledge to maintain a secure laboratory environment, ensuring that groundbreaking research is not conducted at the expense of personal safety.
Understanding the Hazard: A Proactive Stance on Safety
The Last Line of Defense: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is your most immediate shield against chemical exposure. The following is a comprehensive, step-by-step guide to the selection and use of appropriate PPE when handling this compound.
Foundational Protection: Attire and Engineering Controls
Before entering the laboratory space where this compound is handled, ensure the following foundational protections are in place:
-
Laboratory Coat: A clean, fully-buttoned laboratory coat made of a flame-resistant material such as Nomex® is mandatory.[6] This provides a removable barrier to protect your personal clothing from contamination.
-
Full-Length Pants and Closed-Toe Shoes: Your legs and feet must be completely covered to prevent accidental skin contact with spills. Avoid fabrics that are highly flammable or can melt, such as polyester.[6]
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[7] This engineering control is your primary defense against the inhalation of potentially harmful vapors or dust.
Hand Protection: The Critical Barrier
Your hands are the most likely part of your body to come into direct contact with chemical reagents. Therefore, selecting the appropriate gloves is paramount.
-
Glove Selection: Due to the potential for skin absorption, double-gloving is recommended. The inner glove should be a thin, disposable nitrile glove, providing a primary layer of protection. The outer glove should be a chemical-resistant glove, such as butyl rubber or Viton™, which offers superior protection against a broader range of chemicals.[8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times for chlorinated organic compounds.
-
Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Change gloves immediately if you suspect contamination. Never reuse disposable gloves.
Eye and Face Protection: Shielding Your Most Sensitive Organs
The eyes are particularly vulnerable to chemical splashes and vapors.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that provide a complete seal around the eyes, conforming to ANSI Z87.1 standards.[6]
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when working with a reaction under pressure, a face shield must be worn in addition to chemical splash goggles.[9]
Respiratory Protection: An Added Layer of Security
While working in a chemical fume hood should prevent the inhalation of hazardous vapors, respiratory protection may be necessary in certain situations.
-
Respirator Use: If there is a potential for the release of aerosols or dust, or in the event of a spill outside of the fume hood, a respirator will be required. A full-face respirator with cartridges appropriate for organic vapors and particulates is recommended.[10]
-
Fit Testing and Training: The use of a respirator requires a formal respiratory protection program, including medical evaluation, fit testing, and training, as mandated by OSHA.[6]
Operational Plan: From Receipt to Disposal
A comprehensive safety strategy extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
The storage location should be clearly labeled with the compound's identity and associated hazards.
Handling and Use
The following workflow diagram illustrates the key steps for safely handling this compound.
References
- 1. This compound | 101251-72-3 [amp.chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. 6-Chloro-2-methylnicotinonitrile | C7H5ClN2 | CID 12387737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
